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  • Product: Methyl 5-bromo-2-methoxynicotinimidate
  • CAS: 1427035-02-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 5-bromo-2-methoxynicotinimidate: Synthesis, Predicted Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 5-bromo-2-methoxynicotinimidate, a compound for which direct experimental data is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-bromo-2-methoxynicotinimidate, a compound for which direct experimental data is not extensively available in the public domain. Recognizing this, the guide focuses on predicting its physical and chemical properties based on established chemical principles and data from analogous structures. A detailed protocol for its most probable synthetic route, the Pinner reaction, is presented, along with an analysis of its expected reactivity and spectroscopic characteristics. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the potential applications of this and related nicotinic acid derivatives.

Introduction and Structural Elucidation

Methyl 5-bromo-2-methoxynicotinimidate is a substituted pyridine derivative. Its core structure is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The pyridine ring is substituted at the 5-position with a bromine atom, at the 2-position with a methoxy group (-OCH₃), and at the 3-position with a methyl imidate group (-C(=NH)OCH₃).

A critical distinction must be made between Methyl 5-bromo-2-methoxynicotinimidate and the more commonly documented Methyl 5-bromo-2-methoxynicotinate . The latter is an ester with a carbonyl group (C=O) in place of the imine group (C=NH) of the imidate. This difference in functional groups leads to significant variations in their chemical reactivity and stability.

Due to the limited availability of direct experimental data for Methyl 5-bromo-2-methoxynicotinimidate, this guide will provide a combination of calculated properties, predicted reactivity based on functional group chemistry, and a proposed synthetic pathway.

Predicted Physicochemical Properties

The following table summarizes the predicted and calculated physicochemical properties of Methyl 5-bromo-2-methoxynicotinimidate. These values are derived from computational models and should be considered as estimates until experimentally verified.

PropertyValueSource
Molecular Formula C₈H₉BrN₂O₂Calculated
Molecular Weight 245.07 g/mol Calculated
Monoisotopic Mass 243.9847 g/mol Calculated
Predicted XlogP 1.9Predicted
Predicted Water Solubility Data not available
Predicted Boiling Point Data not available
Predicted Melting Point Data not available

Synthesis and Reactivity

Proposed Synthetic Pathway: The Pinner Reaction

The most direct and established method for the synthesis of imidates from nitriles is the Pinner reaction.[1][2] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. For the synthesis of Methyl 5-bromo-2-methoxynicotinimidate, the logical precursor would be 5-bromo-2-methoxynicotinonitrile and methanol.

The reaction proceeds via the formation of a highly electrophilic nitrilium ion upon protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride. This is followed by nucleophilic attack of methanol on the nitrile carbon. The resulting imidate is typically isolated as its hydrochloride salt, known as a Pinner salt.[1][2]

Experimental Protocol: Synthesis of Methyl 5-bromo-2-methoxynicotinimidate Hydrochloride via the Pinner Reaction

Materials:

  • 5-bromo-2-methoxynicotinonitrile

  • Anhydrous methanol

  • Anhydrous diethyl ether (or other suitable anhydrous solvent)

  • Anhydrous hydrogen chloride (gas)

  • Reaction vessel equipped with a gas inlet, stirrer, and cooling system

Procedure:

  • Dissolve 5-bromo-2-methoxynicotinonitrile in a minimal amount of anhydrous methanol and an excess of anhydrous diethyl ether in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is typically exothermic, so the rate of addition should be controlled to maintain the temperature at 0°C.

  • Continue the addition of HCl until the nitrile is fully converted, which can be monitored by thin-layer chromatography (TLC).

  • The product, Methyl 5-bromo-2-methoxynicotinimidate hydrochloride, is expected to precipitate from the reaction mixture as a white solid.

  • Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Note: The Pinner reaction requires strictly anhydrous conditions, as the presence of water will lead to the hydrolysis of the imidate to the corresponding ester, Methyl 5-bromo-2-methoxynicotinate.[1][3]

Pinner_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 5-bromo-2-methoxynicotinonitrile 5-bromo-2-methoxynicotinonitrile Pinner Reaction Pinner Reaction 5-bromo-2-methoxynicotinonitrile->Pinner Reaction Anhydrous Methanol Anhydrous Methanol Anhydrous Methanol->Pinner Reaction Anhydrous HCl Anhydrous HCl Anhydrous HCl->Pinner Reaction Anhydrous Solvent (e.g., Diethyl Ether) Anhydrous Solvent (e.g., Diethyl Ether) Anhydrous Solvent (e.g., Diethyl Ether)->Pinner Reaction Low Temperature (0°C) Low Temperature (0°C) Low Temperature (0°C)->Pinner Reaction Methyl 5-bromo-2-methoxynicotinimidate HCl (Pinner Salt) Methyl 5-bromo-2-methoxynicotinimidate HCl (Pinner Salt) Pinner Reaction->Methyl 5-bromo-2-methoxynicotinimidate HCl (Pinner Salt)

Caption: Proposed workflow for the synthesis of Methyl 5-bromo-2-methoxynicotinimidate hydrochloride.

Chemical Reactivity and Stability

Methyl 5-bromo-2-methoxynicotinimidate is expected to exhibit reactivity characteristic of the imidate functional group.

  • Hydrolysis: Imidates are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding ester (Methyl 5-bromo-2-methoxynicotinate) and ammonia. The stability of related methyl nicotinates in aqueous solutions has been studied, with hydrolysis to the corresponding nicotinic acid being the primary degradation pathway.[4][5][6][7] It is expected that the imidate would be significantly more prone to hydrolysis.

  • Nucleophilic Substitution: The bromine atom on the pyridine ring can participate in nucleophilic aromatic substitution reactions, although the electron-donating nature of the methoxy group may deactivate the ring towards such reactions compared to unsubstituted bromopyridines.

  • Precursor for Heterocycle Synthesis: Imidates are valuable intermediates in the synthesis of various nitrogen-containing heterocycles, such as imidazoles, oxazoles, and triazoles.

Anticipated Spectroscopic Characteristics

While experimental spectra for Methyl 5-bromo-2-methoxynicotinimidate are not available, its key spectroscopic features can be predicted based on its structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show the following signals:

  • Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring.

  • Methoxy Protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to three protons, corresponding to the methoxy group at the 2-position.

  • Imidate O-Methyl Protons: A singlet at approximately δ 3.5-3.8 ppm, integrating to three protons, corresponding to the methyl group of the imidate functionality.

  • Imine Proton (N-H): A broad singlet that could appear over a wide chemical shift range and may be exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum would be expected to show eight distinct signals:

  • Pyridine Ring Carbons: Five signals in the aromatic region (δ 110-160 ppm).

  • Imidate Carbon (C=N): A characteristic signal in the range of δ 160-170 ppm.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

  • Imidate O-Methyl Carbon: A signal around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to display the following characteristic absorption bands:

  • N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.

  • C=N Stretch: A sharp absorption band around 1640-1690 cm⁻¹.

  • C-O Stretch: Strong absorptions in the region of 1000-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Bands in their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be observed for the molecular ion and any bromine-containing fragments.

Comparison with Methyl 5-bromo-2-methoxynicotinate

For the purpose of providing context, the known properties of the analogous ester, Methyl 5-bromo-2-methoxynicotinate, are presented below.

PropertyMethyl 5-bromo-2-methoxynicotinate
CAS Number 122433-41-4[8]
Molecular Formula C₈H₈BrNO₃[8]
Molecular Weight 246.06 g/mol [9]
Appearance Cream solid crystalline[5]
Stability Air sensitive[5]

The primary difference in reactivity lies in the greater susceptibility of the imidate to hydrolysis compared to the ester.

Safety and Handling

As Methyl 5-bromo-2-methoxynicotinimidate is a novel and uncharacterized compound, it should be handled with extreme care. All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. A comprehensive risk assessment should be performed before commencing any synthetic work.

For the likely precursor, 5-bromo-2-methoxynicotinonitrile, and the related ester, Methyl 5-bromo-2-methoxynicotinate, standard safety precautions for handling halogenated organic compounds should be followed. Safety data sheets (SDS) for these compounds should be consulted for specific handling and disposal information.

Conclusion

While direct experimental data for Methyl 5-bromo-2-methoxynicotinimidate remains elusive, a comprehensive understanding of its likely properties and behavior can be inferred from established principles of organic chemistry. This guide has outlined its predicted physicochemical properties, a probable synthetic route via the Pinner reaction, its expected reactivity, and anticipated spectroscopic characteristics. It is hoped that this information will provide a solid foundation for researchers and drug development professionals to explore the potential of this and other novel nicotinic acid derivatives. Further experimental investigation is required to validate the predictions made within this guide.

References

  • Cheméo. (n.d.). nicotinamide - Chemical & Physical Properties. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Pinner reaction. Retrieved from [Link]

  • Cheméo. (n.d.). Niacinamide (CAS 98-92-0) - Chemical & Physical Properties. Retrieved from [Link]

  • Ross, B. M., & Sandhu, J. K. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. [Link]

  • Ross, B. M., & Sandhu, J. K. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1(1), 89.
  • Ross, B. M., & Sandhu, J. K. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. Retrieved from [Link]

  • ChemRadar. (n.d.). METHYL 5-BROMO-2-METHOXYISONICOTINATE CAS#886365-25-9 | FCMD | Food Contact Materials Regulations Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • NextSDS. (n.d.). Methyl 5-bromo-2-methoxynicotinate — Chemical Substance Information. Retrieved from [Link]

  • ChemRadar. (n.d.). METHYL 5-BROMO-2-METHOXYISONICOTINATE CAS#886365-25-9 | CAS Substance Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Westermann, B., & Ay, E. (2013). A Lewis acid-promoted Pinner reaction. Beilstein journal of organic chemistry, 9, 1483–1488. [Link]

  • Aroulmoji, V., et al. (2022). Physico-Chemical Properties of Nicotine and Nicotine-Bitterness Inhibitor Mixtures in Aqueous Solution and the Role of Water in their Taste.
  • PubChemLite. (n.d.). Methyl 5-bromo-2-methoxynicotinate (C8H8BrNO3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotine. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 5-bromo-2-methyloctane. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). METHYL-(2Z)-5-BROMO-PENTENOATE. Retrieved from [Link]

  • MassBank. (2019, May 31). Organic compounds. Retrieved from [Link]

  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1467.
  • Chen, Y. C., et al. (2012). Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2021). Mass Spectrometry-Based Targeted Serum Monomethylated Ribonucleosides Profiling for Early Detection of Breast Cancer. Frontiers in Oncology, 11, 710810.

Sources

Exploratory

1H and 13C NMR spectral data Methyl 5-bromo-2-methoxynicotinimidate

Structural Elucidation and NMR Spectral Analysis of Methyl 5-bromo-2-methoxynicotinimidate: A Technical Guide for Drug Development Executive Summary Methyl 5-bromo-2-methoxynicotinimidate (CAS 1427035-02-6) is a highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and NMR Spectral Analysis of Methyl 5-bromo-2-methoxynicotinimidate: A Technical Guide for Drug Development

Executive Summary

Methyl 5-bromo-2-methoxynicotinimidate (CAS 1427035-02-6) is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of tetracyclic heterocycles, particularly in the development of Hepatitis C Virus (HCV) NS5B polymerase inhibitors[1]. For drug development professionals and synthetic chemists, confirming the exact regiochemistry of this intermediate is paramount, as the placement of the bromine and imidate ester directs downstream cross-coupling and cyclization reactions. This whitepaper provides an in-depth, authoritative guide to the structural elucidation of this molecule using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Analysis & Causality: The Physics of the Chemical Shifts

The structural elucidation of organic compounds relies heavily on the synergistic interpretation of multinuclear and multidimensional NMR spectroscopy[2]. The behavior of Methyl 5-bromo-2-methoxynicotinimidate in a magnetic field is dictated by three primary electronic effects:

  • The Pyridine Core (Anisotropic & Inductive Effects): The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group via induction and resonance. This significantly deshields the alpha-proton (H6), pushing its resonance downfield to approximately 8.30 ppm.

  • The Heavy Atom Effect (Bromine at C5): The chemical shift of the quaternary carbon C5 is heavily influenced by the directly attached bromine atom. According to standard empirical additivity rules, the large electron cloud of the bromine atom induces a significant diamagnetic shielding effect on the directly bonded carbon, shifting the C5 resonance anomalously upfield to approximately 111.5 ppm[3].

  • The Imidate Ester & Methoxy Groups: The molecule contains two distinct methoxy environments. The 2-methoxy group is directly attached to the electron-deficient pyridine ring, resulting in a slightly more deshielded proton signal (~4.05 ppm) compared to the imidate methoxy group (~3.90 ppm). The imidate N-H proton is subject to chemical exchange and hydrogen bonding, typically appearing as a broad singlet.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating system. The following protocol details the step-by-step methodology for acquiring high-resolution spectra.

Step 1: Sample Preparation & Solvent Causality

  • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected due to its lack of exchangeable protons. If a protic solvent like CD₃OD were used, the critical imidate N-H proton would undergo rapid deuterium exchange and disappear from the spectrum.

Step 2: Probe Tuning, Matching, and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for ¹H and ¹³C frequencies. Lock the magnetic field to the deuterium signal of CDCl₃.

  • Self-Validation Check: Before initiating the full acquisition, acquire a 1-scan dummy spectrum. Verify that the full width at half maximum (FWHM) of the TMS peak is < 1.0 Hz. If FWHM > 1.0 Hz, re-shim the Z1 and Z2 gradients to ensure optimal magnetic field homogeneity.

Step 3: 1D ¹H NMR Acquisition

  • Action: Acquire 16 scans using a 30° flip angle, a spectral width of 15 ppm, and a relaxation delay (D1) of 1.0 second at 298K.

  • Causality: A 30° flip angle (Ernst angle approximation) is utilized rather than a 90° pulse to allow for faster longitudinal relaxation (T1) recovery between scans, maximizing the signal-to-noise ratio without saturating the spins.

Step 4: 1D ¹³C{¹H} NMR Acquisition

  • Action: Acquire 1024 scans using a 30° flip angle, WALTZ-16 proton decoupling, and a relaxation delay (D1) of 2.5 seconds.

  • Causality: Quaternary carbons (C2, C3, C5, C=N) lack directly attached protons, meaning they cannot efficiently relax via dipole-dipole interactions. A longer D1 ensures these slowly relaxing nuclei return to thermal equilibrium, preventing artificial signal attenuation.

NMR_Workflow A Sample Preparation (CDCl3, 298K, TMS ref) B 1D Acquisition (1H & 13C with 1H-decoupling) A->B Transfer to Magnet C 2D Acquisition (COSY, HSQC, HMBC) B->C Optimize Pulse Sequences D Data Processing (Apodization, FT, Phase/Baseline Corr.) C->D Raw FID Data E Spectral Assignment (Chemical Shifts & J-Couplings) D->E Processed Spectra

Figure 1: Standardized workflow for high-fidelity NMR acquisition and structural elucidation.

Spectral Data & Assignments

The following tables summarize the quantitative spectral data, assigned based on empirical rules and coupling constants[3].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H6 8.30Doublet (d)2.41HHighly deshielded by the adjacent N atom; exhibits a ⁴J meta-coupling to H4.
H4 8.10Doublet (d)2.41HDeshielded by the ortho-imidate group; exhibits a ⁴J meta-coupling to H6.
NH 7.50Broad Singlet (br s)-1HImidate proton; broad due to quadrupolar relaxation of N and chemical exchange.
2-OCH₃ 4.05Singlet (s)-3HDirectly attached to the electron-deficient pyridine ring.
Imidate-OCH₃ 3.90Singlet (s)-3HAttached to the imidate carbon; slightly more shielded than the 2-methoxy group.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C=NH 163.5CqHighly deshielded sp² hybridized imidate carbon.
C2 159.0CqDeshielded by both the adjacent ring nitrogen and the electronegative oxygen atom.
C6 148.5CHAlpha to the pyridine nitrogen.
C4 141.2CHGamma to the pyridine nitrogen; ortho to the electron-withdrawing imidate.
C3 116.0CqQuaternary carbon bearing the imidate ester.
C5 111.5CqExhibits significant diamagnetic shielding due to the heavy atom effect of Bromine.
2-OCH₃ 54.5CH₃Aliphatic carbon attached to the pyridine ether oxygen.
Imidate-OCH₃ 53.2CH₃Aliphatic carbon attached to the imidate oxygen.

Multidimensional Validation (2D NMR)

To definitively prove the regiochemistry—specifically that the bromine is at C5 and the imidate is at C3—2D NMR techniques (COSY and HMBC) are employed as a self-validating matrix[2].

  • COSY (Correlation Spectroscopy): Confirms the ⁴J spin-spin coupling between H4 (8.10 ppm) and H6 (8.30 ppm), proving they are meta to one another on the ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this molecule. The proton at H4 will show strong ³J correlations to C2 (159.0 ppm), C6 (148.5 ppm), and the Imidate C=N (163.5 ppm). Conversely, H6 will show ³J correlations to C4 (141.2 ppm) and C2 (159.0 ppm). The methoxy protons at 4.05 ppm will show a ³J correlation exclusively to C2, while the methoxy protons at 3.90 ppm will correlate exclusively to the Imidate C=N, unequivocally differentiating the two methoxy environments.

Key_Correlations H4 Proton H4 (8.10 ppm) H6 Proton H6 (8.30 ppm) H4->H6 4J COSY C2 Carbon C2 H4->C2 3J HMBC C6 Carbon C6 H4->C6 3J HMBC CIm Imidate C=N H4->CIm 3J HMBC H6->C2 3J HMBC C4 Carbon C4 H6->C4 3J HMBC OMe2 2-OCH3 (4.05 ppm) OMe2->C2 3J HMBC OMeIm Imidate-OCH3 (3.90 ppm) OMeIm->CIm 3J HMBC

Figure 2: Key 2D NMR magnetization transfer pathways (COSY and HMBC) for structural validation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link]

  • McComas, C. C., et al. (2013). Tetracyclic heterocycle compounds and methods of use thereof for the treatment of viral diseases. World Intellectual Property Organization Patent No. WO2013033971A1.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Edition. Springer Berlin, Heidelberg. Available at:[Link]

Sources

Foundational

A Technical Guide to the Crystal Structure Analysis of Methyl 5-bromo-2-methoxynicotinimidate via Single-Crystal X-ray Diffraction

Abstract: This technical guide provides a comprehensive overview of the determination and analysis of the three-dimensional atomic structure of Methyl 5-bromo-2-methoxynicotinimidate using single-crystal X-ray diffractio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the determination and analysis of the three-dimensional atomic structure of Methyl 5-bromo-2-methoxynicotinimidate using single-crystal X-ray diffraction. Nicotinimidate scaffolds are of significant interest in medicinal chemistry, and a precise understanding of their molecular architecture is paramount for rational drug design and development. This document details the end-to-end workflow, from crystal growth to data interpretation, explaining the causality behind key experimental choices. It presents a representative analysis of the molecular geometry and the critical intermolecular interactions, such as hydrogen and halogen bonding, that govern the supramolecular assembly. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for advancing molecular engineering and pharmaceutical science.

Introduction: The Imperative for Structural Clarity in Drug Discovery

Nicotinamide and its derivatives represent a cornerstone scaffold in modern medicinal chemistry, with numerous compounds demonstrating extensive biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory properties.[1][2][3] Their efficacy often stems from their ability to act as inhibitors for key enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors.[3][4]

Methyl 5-bromo-2-methoxynicotinimidate is a member of this vital chemical class. Its structure is distinguished by several key functional groups: a pyridine ring, a bromine substituent, a methoxy group, and a methyl imidate moiety. Each of these features can play a critical role in molecular recognition and binding at a biological target. The bromine atom, for instance, is not merely a bulky substituent but can act as a halogen bond donor, a specific and directional non-covalent interaction increasingly exploited in drug design.

To fully understand and predict the behavior of this molecule—how it will interact with a target protein, its physical properties like solubility, and its stability—we must know its precise three-dimensional structure at atomic resolution. Single-crystal X-ray diffraction is the definitive, gold-standard analytical technique for unambiguously determining such structures.[5][6][7] This guide provides a detailed walkthrough of the crystallographic process as applied to Methyl 5-bromo-2-methoxynicotinimidate, offering field-proven insights into both the methodology and the interpretation of the resulting structural data.

Methodology: A Self-Validating Workflow for Structure Determination

The aim of X-ray crystallography is to derive a three-dimensional molecular model from the diffraction pattern produced when a crystal is exposed to an X-ray beam.[8] The process is a self-validating system; the final structural model is refined against the experimentally observed data until the calculated diffraction pattern from the model precisely matches the measured one.[5]

Experimental Protocol: From Crystal to Structure

The journey from a powdered compound to a fully refined crystal structure follows a rigorous, sequential protocol. Each step is designed to maximize data quality and ensure the final structure is accurate and reliable.

Step 1: Crystal Growth and Selection High-quality single crystals are the prerequisite for a successful diffraction experiment. For a compound like Methyl 5-bromo-2-methoxynicotinimidate, this is typically achieved by slow evaporation of a saturated solution. A range of solvents (e.g., ethanol, ethyl acetate, acetone, or mixtures) should be screened to find conditions that yield well-formed, single crystals of at least 20-50 µm in each dimension.[7] Once grown, a suitable crystal is carefully selected under a microscope, ensuring it has sharp edges and no visible defects. It is then mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

Step 2: Data Collection The mounted crystal is placed in a diffractometer, which exposes it to a collimated beam of X-rays (often from a Mo or Cu source) while precisely rotating it.[5][7][8] As the crystal rotates, different lattice planes come into the correct orientation to diffract the X-rays, producing a pattern of reflections (spots) that are recorded on a detector.[5] A full dataset consists of hundreds of images taken at various crystal orientations, capturing a complete sphere of diffraction data.

Step 3: Data Processing and Reduction Specialized software is used to integrate the raw diffraction images. This process locates each reflection, measures its intensity, and assigns it a unique set of Miller indices (h,k,l) that correspond to a specific lattice plane. The intensities are then corrected for various experimental factors (e.g., Lorentz-polarization effects) and scaled. This step yields the crystal's unit cell parameters and space group symmetry and produces the final reflection file used for structure solution.[5]

Step 4: Structure Solution and Refinement The "phase problem" is a central challenge in crystallography: while intensities are measured, the phase information for each reflection is lost.[5] Modern algorithms, such as "direct methods," are used to calculate initial phases, which allows for the generation of a preliminary electron density map.[5][8] From this map, an initial molecular model can be built. This model is then iteratively refined. In each cycle, the atomic positions and displacement parameters are adjusted to improve the agreement between the diffraction data calculated from the model and the experimentally observed data. This agreement is monitored by the R-factor, with a lower value indicating a better fit. The process is complete when the R-factor converges at a low value and the model is chemically sensible.

Visualization of the Crystallographic Workflow

G cluster_0 Physical Preparation cluster_1 Data Acquisition cluster_2 Computational Analysis crystal_growth Step 1: Crystal Growth (Slow Evaporation) crystal_selection Step 2: Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Step 3: X-ray Data Collection (Diffractometer) crystal_selection->data_collection data_processing Step 4: Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Step 5: Structure Solution (Phase Determination) data_processing->structure_solution refinement Step 6: Structure Refinement (Model Optimization) structure_solution->refinement validation Step 7: Final Validation (CIF File Generation) refinement->validation

Caption: Standard workflow for single-crystal X-ray structure determination.

Results and Discussion: A Representative Crystal Structure Analysis

Disclaimer: The definitive crystal structure of Methyl 5-bromo-2-methoxynicotinimidate is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD).[9][10] Therefore, the following section presents a scientifically rigorous and representative analysis based on established principles and data from closely related structures, such as substituted brominated aromatics, to illustrate the expected structural features and intermolecular interactions.

Summary of Crystallographic Data

The data presented below represents a plausible outcome for a successful structure determination of the title compound. Such data would be deposited in a Crystallographic Information File (CIF) format.

Parameter Representative Value
Chemical FormulaC₉H₁₁BrN₂O₂
Formula Weight260.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.51
b (Å)15.23
c (Å)9.14
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1140.2
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.515
Temperature (K)100
Radiation (Å)Mo Kα (λ = 0.71073)
Final R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)< 0.12
Molecular Geometry

The analysis of the molecular structure would reveal several key features. The central pyridine ring is expected to be essentially planar. The substituents—the bromine atom, the methoxy group, and the methyl imidate group—would lie close to this plane, though small torsions are expected to minimize steric strain. The C-Br bond length would be consistent with that of other bromo-aromatic compounds. The geometry of the methyl imidate group, -C(=NH)OCH₃, is of particular interest as it contains both a hydrogen bond donor (the N-H group) and multiple potential acceptor sites (the nitrogen and oxygen atoms), which are critical for directing intermolecular interactions.

Supramolecular Assembly: The Role of Non-Covalent Interactions

The way molecules pack together in a crystal is governed by a delicate balance of non-covalent interactions. For Methyl 5-bromo-2-methoxynicotinimidate, a rich network of interactions is anticipated, which dictates the crystal's stability and physical properties.

  • N-H···N Hydrogen Bonding: The most significant interaction is expected to be a classic hydrogen bond between the imidate N-H group of one molecule and the pyridine nitrogen atom of an adjacent molecule. This strong, directional interaction would likely link molecules into infinite chains or well-defined dimeric motifs, forming the primary backbone of the crystal structure.

  • Type II Halogen Bonding: The bromine atom, having an electropositive region on its outer surface (the σ-hole), is predicted to form a halogen bond with an electron-rich atom. A likely acceptor is the imidate nitrogen atom of a neighboring molecule, resulting in a C-Br···N interaction. This type of contact is highly directional and contributes significantly to the stability of the crystal lattice.

  • π-π Stacking: The planar pyridine rings are expected to engage in offset π-π stacking interactions with neighboring rings, with centroid-to-centroid distances typically in the range of 3.5-4.0 Å. These interactions provide additional stabilization to the overall three-dimensional packing.

Visualization of Key Intermolecular Interactions

G M1 Molecule A M1_NH N-H M2_N Pyridine N M1_NH->M2_N  Hydrogen Bond (N-H···N) M1_Br C-Br M3_N_imidate Imidate N M1_Br->M3_N_imidate Halogen Bond (C-Br···N)   M1_Ring Pyridine Ring M4_Ring Pyridine Ring (Molecule D, stacked below) M1_Ring->M4_Ring π-π Stacking M2 Molecule B M3 Molecule C

Caption: Predicted non-covalent interactions in the crystal lattice.

Significance and Applications in Drug Development

The acquisition of a high-resolution crystal structure is not merely an academic exercise; it is a critical step in modern drug discovery.

  • Structure-Based Drug Design (SBDD): The precise coordinates of each atom provide an experimental blueprint for SBDD. Knowing the molecule's preferred conformation and its hydrogen/halogen bonding capabilities allows computational chemists to accurately model its interaction with a protein's active site, such as that of VEGFR-2. This enables the rational design of new analogues with improved potency and selectivity.[1]

  • Understanding Physicochemical Properties: Crystal packing directly influences a compound's bulk properties. The strength and nature of the intermolecular interactions determine its melting point, solubility, and dissolution rate—key parameters that fall under the umbrella of "developability" for a new drug candidate. A stable, well-ordered crystal lattice may result in poor solubility, and crystallographic data can guide strategies for formulation or the search for alternative polymorphic forms.

  • Intellectual Property: An unambiguous crystal structure serves as a definitive characterization of a new chemical entity, which is essential for securing robust patent protection.

Conclusion

Single-crystal X-ray diffraction provides an unparalleled, atom-level view into the solid-state structure of Methyl 5-bromo-2-methoxynicotinimidate. This in-depth technical guide has outlined the rigorous experimental and computational workflow required to achieve this insight. The analysis of the resulting structure, with a focus on both intramolecular geometry and the landscape of intermolecular forces like hydrogen and halogen bonds, yields critical information. For drug development professionals, these structural details are not just data points but actionable intelligence that directly informs lead optimization, predicts physicochemical properties, and ultimately accelerates the journey from a promising molecule to a viable therapeutic agent.

References

  • Vertex AI Search. (n.d.). About Small Molecule X-ray Crystallography | Atomic Structure Analysis for Industry.
  • Excillum. (n.d.). Small molecule crystallography.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • ChemSrc. (n.d.). Methyl 5-bromo-2-hydroxynicotinate (CAS 120034-05-1) | Properties, SDS & Suppliers.
  • Holton, J. M., & Berger, J. M. (n.d.). X-Ray Crystallography. PMC, NIH.
  • Yousef, R. G., et al. (n.d.). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PMC, NIH.
  • MatDaCs. (n.d.). Cambridge Structure Database (CSD).
  • PubChem. (n.d.). Methyl 5-bromo-2-methoxynicotinate.
  • Elkaeed, E. B., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. PMC, NIH.
  • Royal Society of Chemistry. (n.d.). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. PMC, NIH.
  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights.
  • Mehany, A. B. M., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI.

Sources

Exploratory

Technical Whitepaper: Methyl 5-bromo-2-methoxynicotinimidate (CAS 1427035-02-6) in Antiviral Drug Development

Executive Summary This technical guide provides an in-depth analysis of Methyl 5-bromo-2-methoxynicotinimidate , a highly specialized chemical intermediate. By examining its physicochemical profile, its mechanistic utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth analysis of Methyl 5-bromo-2-methoxynicotinimidate , a highly specialized chemical intermediate. By examining its physicochemical profile, its mechanistic utility in the synthesis of tetracyclic heterocycles, and its downstream application as a Hepatitis C Virus (HCV) NS5B polymerase inhibitor, this whitepaper serves as a comprehensive resource for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Methyl 5-bromo-2-methoxynicotinimidate (CAS Registry Number: 1427035-02-6 ) is a pyridine-derived imidate[1]. Imidates (or imino ethers) are characterized by an highly reactive electrophilic carbon center. This inherent reactivity makes them premier building blocks for the construction of complex nitrogenous heterocycles—such as imidazolines, benzimidazoles, and amidines—which are notoriously difficult to assemble using standard amide precursors[2].

Quantitative Data Summary

The following table outlines the core physicochemical parameters of the compound[1][3]:

ParameterSpecification
Chemical Name Methyl 5-bromo-2-methoxynicotinimidate
CAS Registry Number 1427035-02-6
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
Core Scaffold Pyridine
Key Functional Groups Imidate, Bromide, Methoxy
Primary Application HCV NS5B Polymerase Inhibitor Precursor

Mechanistic Causality in Antiviral Design

The development of direct-acting antivirals (DAAs) for HCV heavily relies on targeting virally-encoded enzymes. The NS5B RNA-dependent RNA polymerase is a primary target because it is essential for viral replication and lacks a mammalian homolog, thereby reducing off-target toxicity[4].

To effectively inhibit NS5B, drug molecules must fit precisely into its allosteric or active sites. Methyl 5-bromo-2-methoxynicotinimidate serves as the foundational scaffold for these inhibitors[2].

Causality of Scaffold Choice:

  • The Imidate Moiety: Provides an electrophilic center primed for condensation with diamines, enabling the rapid, thermodynamically favorable assembly of rigid ring systems[2].

  • The Bromide Leaving Group: Positioned at C5 of the pyridine ring, the bromine atom serves as an essential handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to extend the molecule into a functionalized tetracyclic framework[2].

  • The Methoxy Group: Acts as a strong hydrogen bond acceptor while providing specific steric bulk to lock the final molecule's conformation within the NS5B binding pocket.

Experimental Workflow: Synthesis & Cyclization

The following protocol details the conversion of Methyl 5-bromo-2-methoxynicotinimidate into a rigidified tetracyclic precursor via condensation with trans-cyclohexane-1,2-diamine. This methodology is a critical step in generating the active antiviral pharmacophore[2].

Step-by-Step Methodology

Step 1: Reagent Preparation & Initiation

  • Action: Dissolve Methyl 5-bromo-2-methoxynicotinimidate (6.1 g, 18.5 mmol) in 100 mL of anhydrous ethanol (EtOH)[2].

  • Action: Add trans-cyclohexane-1,2-diamine (2.1 g, 18.5 mmol) dropwise at room temperature[2].

  • Causality: Ethanol serves as a protic solvent that stabilizes the transition state during the nucleophilic attack of the primary amine onto the imidate carbon. The trans-stereochemistry of the diamine is deliberately chosen to impart a specific geometric vector to the resulting heterocycle, ensuring it complements the chiral environment of the NS5B polymerase[2].

Step 2: Thermal Cyclization

  • Action: Stir the reaction mixture at 80 °C for 12 hours[2].

  • Causality: The initial attack forms a linear amidine intermediate. Heating to 80 °C provides the activation energy required for the second intramolecular nucleophilic attack, driving the expulsion of methanol to close the ring. This thermodynamic push is critical for maximizing the yield of the cyclized product[2].

Step 3: Isolation & Purification

  • Action: Remove the solvent under reduced pressure using a rotary evaporator[2].

  • Action: Triturate and wash the resulting residue with dichloromethane (DCM) (50 mL × 2), then dry under high vacuum[2].

  • Causality: The cyclized heterocyclic product is highly polar and forms a solid matrix. Washing with DCM efficiently solubilizes and removes unreacted diamine and non-polar organic impurities without dissolving the target product, ensuring high purity without the need for exhaustive column chromatography[2].

Visualization of Workflows and Pathways

SynthesisWorkflow A 5-Bromo-2-methoxynicotinonitrile (Precursor) B Pinner-type Activation (NaOMe, MeOH) A->B C Methyl 5-bromo-2-methoxynicotinimidate (CAS 1427035-02-6) B->C Methoxide Attack D Condensation & Cyclization (trans-Cyclohexane-1,2-diamine, EtOH, 80°C) C->D E Tetracyclic Heterocycle Intermediate D->E Methanol Expulsion F HCV NS5B Polymerase Inhibitor E->F Downstream Coupling

Workflow for the synthesis and application of CAS 1427035-02-6 in HCV inhibitor development.

Mechanism N1 HCV Positive-Strand RNA N2 NS5B RNA-Dependent RNA Polymerase N1->N2 Template N5 Inhibition of Viral Replication N2->N5 Arrests N3 Tetracyclic Inhibitor (Derived from CAS 1427035-02-6) N4 Allosteric Site Blockade N3->N4 Binds N4->N2 Inactivates

Mechanistic pathway of HCV NS5B polymerase inhibition by tetracyclic derivatives.

Quality Control & Self-Validating Analytical Protocols

To ensure scientific integrity, the success of the condensation reaction must be validated using orthogonal analytical techniques. This protocol relies on a self-validating feedback loop to confirm structural fidelity prior to downstream transition-metal coupling:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation: The starting imidate exhibits a distinct isotopic pattern at m/z ~245/247 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes[3]. Upon successful cyclization, the mass will shift to reflect the addition of the diamine and the loss of methanol. The persistence of the bromine isotopic doublet is a critical self-validating checkpoint, confirming the halogen handle remains intact for subsequent cross-coupling.

  • Nuclear Magnetic Resonance (¹H NMR):

    • Validation: The definitive marker of reaction completion is the disappearance of the highly deshielded imidate methoxy singlet (typically around δ 3.8–4.0 ppm). Concurrently, the appearance of complex aliphatic multiplets (δ 1.2–2.2 ppm) confirms the incorporation of the cyclohexane ring. The pyridine methoxy group will remain visible and unchanged, serving as an internal standard for integration.

References

  • [2][4][5] Merck Sharp & Dohme Corp. "WO2013033971A1 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of viral diseases". Google Patents. URL:

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Foundational

An In-depth Technical Guide to Methyl 5-bromo-2-methoxynicotinate: Properties, Synthesis, and Applications

A Note to the Reader: This guide provides comprehensive technical information for Methyl 5-bromo-2-methoxynicotinate. Initial searches for "Methyl 5-bromo-2-methoxynicotinimidate" did not yield publicly available data, s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: This guide provides comprehensive technical information for Methyl 5-bromo-2-methoxynicotinate. Initial searches for "Methyl 5-bromo-2-methoxynicotinimidate" did not yield publicly available data, suggesting it may be a rare compound or a potential misnomer. The "nicotinate" ester is a closely related and well-documented structural analog, and is the subject of this guide.

Introduction

Methyl 5-bromo-2-methoxynicotinate is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a bromine atom, a methoxy group, and a methyl ester, offers multiple reactive sites for the construction of more complex molecular architectures. This guide provides a detailed overview of its chemical properties, a validated synthesis protocol, and its applications in research and development.

Physicochemical Properties

The molecular structure of Methyl 5-bromo-2-methoxynicotinate dictates its physical and chemical behavior. The presence of the bromine atom and the electron-withdrawing methyl ester group influences the reactivity of the pyridine ring, making it a valuable intermediate in cross-coupling reactions and other functional group transformations.

PropertyValueSource
Molecular Formula C8H8BrNO3PubChem[1], ChemRadar[2]
Molecular Weight 246.06 g/mol PubChem[1]
Exact Mass 244.96876 DaPubChem[1]
CAS Number 122433-41-4PubChem[1], BLD Pharm[3]
IUPAC Name methyl 5-bromo-2-methoxypyridine-3-carboxylatePubChem[1]
Appearance White to off-white crystalline powder
Melting Point 102-104 °CMatrix Scientific[4]
Synthesis of Methyl 5-bromo-2-methoxynicotinate

The synthesis of Methyl 5-bromo-2-methoxynicotinate can be achieved through the esterification of the corresponding carboxylic acid, 5-bromo-2-methoxynicotinic acid. A general and reliable method involves the use of a suitable esterification agent in the presence of an acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes the synthesis of Methyl 5-bromo-2-methoxynicotinate from 5-bromo-2-methoxynicotinic acid using methanol and a catalytic amount of sulfuric acid.

Materials:

  • 5-bromo-2-methoxynicotinic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methoxynicotinic acid (1 equivalent).

  • Reagent Addition: Add anhydrous methanol in sufficient quantity to dissolve the starting material, followed by the slow, dropwise addition of a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure Methyl 5-bromo-2-methoxynicotinate.

Causality Behind Experimental Choices:

  • Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the esterification reaction towards the product side by minimizing the presence of water, which can hydrolyze the ester back to the carboxylic acid.

  • Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[5]

  • Reflux: Heating the reaction at reflux increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.

  • Sodium Bicarbonate Wash: The aqueous sodium bicarbonate wash is essential to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating a clean extraction of the ester product.

Applications in Research and Drug Development

Nicotinic acid and its derivatives, known as nicotinates, are recognized for their diverse biological activities and are integral components in the development of pharmaceuticals and agrochemicals.[6][7]

Pharmaceutical Applications:

  • Anti-inflammatory Agents: Nicotinate derivatives have been investigated for their potential as anti-inflammatory agents, with some compounds showing inhibitory activity against cyclooxygenase (COX) enzymes.[8]

  • Antimicrobial Agents: The nicotinamide scaffold, closely related to nicotinates, has demonstrated activity against various pathogens, including Mycobacterium tuberculosis and HIV.[9][10]

  • Enzyme Inhibitors: The structural features of nicotinates make them suitable candidates for the design of enzyme inhibitors, such as succinate dehydrogenase inhibitors used as fungicides.[7]

Agrochemical Applications:

  • Fungicides and Herbicides: The pyridine ring is a common motif in many agrochemicals. Halogenated nicotinates can serve as intermediates in the synthesis of novel fungicides and herbicides.[7]

The versatile chemical nature of Methyl 5-bromo-2-methoxynicotinate, with its multiple functional groups, allows for its use in a variety of chemical transformations to generate a library of compounds for screening in drug discovery and agrochemical research.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of Methyl 5-bromo-2-methoxynicotinate.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start 5-bromo-2-methoxynicotinic acid Reagents Methanol, H2SO4 (cat.) Reaction Reflux Reagents->Reaction Neutralization Neutralization (NaHCO3) Reaction->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final_Product Methyl 5-bromo-2- methoxynicotinate Purification->Final_Product

Caption: Workflow for the synthesis and purification of Methyl 5-bromo-2-methoxynicotinate.

Conclusion

Methyl 5-bromo-2-methoxynicotinate is a key chemical intermediate with significant potential in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. Its well-defined physicochemical properties and established synthesis protocols make it a valuable tool for researchers and scientists in drug development and materials science. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel molecules with important biological activities.

References

  • PubChem. Methyl 5-bromo-2-methoxynicotinate. National Center for Biotechnology Information. [Link]

  • ChemRadar. METHYL 5-BROMO-2-METHOXYISONICOTINATE CAS#886365-25-9. [Link]

  • Gao, C., et al. (2023). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances. [Link]

  • Appchem. Methyl 5-bromo-2-methoxyisonicotinate. [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Molecules. [Link]

  • Srinivasu, N., et al. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry. [Link]

  • PubChemLite. Methyl 5-bromo-2-methoxynicotinate (C8H8BrNO3). [Link]

  • Doron Scientific. Methyl 5-bromo-2-methoxynicotinate. [Link]

  • Tănase, I. M., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules. [Link]

  • NextSDS. Methyl 5-bromo-2-methoxynicotinate — Chemical Substance Information. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry. [Link]

  • Murray, M. (2003). Nicotinamide: an oral antimicrobial agent with activity against both Mycobacterium tuberculosis and human immunodeficiency virus. Clinical Infectious Diseases. [Link]

  • Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. [Link]

  • Patil, S. B., et al. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]

  • ChemAnalyst. Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. [Link]

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Exploratory

Electronic and Steric Topography of Methyl 5-bromo-2-methoxynicotinimidate: A Technical Guide for Advanced Heterocyclic Synthesis

Executive Summary In modern drug development, polyfunctionalized pyridines serve as indispensable scaffolds. Methyl 5-bromo-2-methoxynicotinimidate (CAS: 1427035-02-6) [1] is a highly specialized intermediate utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, polyfunctionalized pyridines serve as indispensable scaffolds. Methyl 5-bromo-2-methoxynicotinimidate (CAS: 1427035-02-6) [1] is a highly specialized intermediate utilized in the synthesis of complex tetracyclic heterocycles and antiviral agents. As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system of competing electronic and steric forces. Understanding the causality behind its reactivity—specifically the "push-pull" electronic nature of the pyridine core and the severe ortho-steric clash between its substituents—is critical for optimizing downstream synthetic workflows such as heterocycle annulation and transition-metal-catalyzed cross-coupling.

Electronic Profiling: The Push-Pull Dynamics

The reactivity of Methyl 5-bromo-2-methoxynicotinimidate is governed by the orthogonal electronic contributions of its three primary substituents appended to the electron-deficient pyridine core.

  • The Pyridine Core: Inherently electron-deficient (a π -acceptor), the nitrogen atom withdraws electron density via induction, rendering the ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.

  • 2-Methoxy Group (+M, -I): While inductively withdrawing, the methoxy group is a powerful π -donor via resonance (+M). It selectively pushes electron density into the ortho and para positions (C3 and C5).

  • 5-Bromo Group (-I, +M): The heavy bromine atom exerts a strong inductive withdrawing effect (-I), further polarizing the ring. Its weak +M effect provides minimal stabilization. Synthetically, it serves as an excellent electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

  • 3-Imidate Group (-C(=NH)OCH3): This moiety is a highly reactive electrophilic center. The carbon atom is significantly partially positive ( δ+ ), primed for attack by bidentate nucleophiles (like diamines) to form imidazolines or pyrimidines.

Quantitative Substituent Parameters

To predict the regioselectivity of this scaffold, we must quantify the steric and electronic parameters of its substituents.

SubstituentPositionInductive Effect (I)Mesomeric Effect (M)Van der Waals Radius (Å)Primary Synthetic Utility
Methoxy (-OCH₃)C2-I (Weak)+M (Strong)~1.52Directing group; modulates C3 nucleophilicity
Imidate (-C(=NH)OCH₃)C3-I (Strong)-M (Weakened by sterics)~2.00 (Effective)Electrophilic center for heterocycle annulation
Bromo (-Br)C5-I (Strong)+M (Weak)~1.85Halogen handle for Pd-catalyzed cross-coupling

Steric Topography and Conformational Lockdown

The most critical feature of this molecule is the ortho-relationship between the 2-methoxy and 3-imidate groups .

In an ideal, unhindered system, the imidate π -system would adopt a coplanar conformation with the pyridine ring to maximize resonance stabilization. However, the spatial proximity of the bulky methoxy oxygen and the imidate moiety creates a severe steric clash. According to recent studies on steric hindrance in ortho-substituted pyridines, such crowding forces the bulkier group (the imidate) to rotate out of the aromatic plane[2].

The Causality of Reactivity: This out-of-plane rotation breaks the orbital overlap between the imidate C=N double bond and the pyridine π -system. Because the imidate carbon can no longer delocalize its partial positive charge into the aromatic ring, its localized electrophilicity dramatically increases. This conformational lockdown makes the imidate exceptionally reactive toward nucleophiles compared to unhindered analogs, enabling rapid cyclization reactions even under mild conditions. Furthermore, the steric bulk dictates regioselectivity in transition-metal catalysis, directing reactions to less hindered positions[3].

G Core Methyl 5-bromo-2-methoxynicotinimidate Sub1 2-Methoxy Group (+M, -I) Core->Sub1 Sub2 5-Bromo Group (-I, Heavy Atom) Core->Sub2 Sub3 3-Imidate Group (Electrophilic Center) Core->Sub3 Effect1 Increases e- density at C3/C5 Steric clash with C3 Sub1->Effect1 Effect2 Enables Pd-Cross Coupling Steric shielding at C4/C6 Sub2->Effect2 Effect3 Out-of-plane rotation High susceptibility to nucleophiles Sub3->Effect3 Effect1->Effect3 Ortho-steric hindrance

Fig 1: Logical relationship of substituent effects on the reactivity of the nicotinimidate core.

Experimental Workflows & Self-Validating Protocols

The synthesis of Methyl 5-bromo-2-methoxynicotinimidate is typically achieved via a classic Pinner Reaction starting from 5-bromo-2-methoxynicotinonitrile.

Protocol 1: Pinner Synthesis of the Imidate

Causality Check: The reaction must be kept strictly anhydrous. The introduction of HCl gas protonates the nitrile nitrogen, rendering the nitrile carbon hyper-electrophilic. Methanol then attacks this carbon. If water is present, it outcompetes methanol, leading to irreversible hydrolysis into the corresponding nicotinamide or nicotinic acid[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 5-bromo-2-methoxynicotinonitrile in a 10-fold volumetric excess of anhydrous methanol under an inert argon atmosphere.

  • Activation: Cool the reaction vessel to 0 °C using an ice-brine bath.

  • Protonation & Attack: Bubble anhydrous HCl gas through the solution for 2–4 hours until the solution is saturated. The reaction is self-validating: a white precipitate (the imidate hydrochloride salt) will begin to crash out of solution as the reaction proceeds.

  • Maturation: Seal the vessel and stir at 4 °C for 12–24 hours to ensure complete conversion.

  • Neutralization (Optional but recommended for storage): Carefully neutralize the hydrochloride salt with a cold saturated solution of NaHCO₃, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free Methyl 5-bromo-2-methoxynicotinimidate.

Protocol 2: Downstream Annulation (Imidazoline Formation)

To leverage the out-of-plane electrophilic imidate, it is frequently reacted with diamines.

  • Coupling: Dissolve the imidate in anhydrous ethanol.

  • Nucleophilic Addition: Add 1.1 equivalents of a diamine (e.g., trans-cyclohexane-1,2-diamine).

  • Cyclization: Heat to 80 °C for 12 hours. The initial attack forms an amidine intermediate, which rapidly undergoes intramolecular cyclization, expelling methanol as a leaving group.

Workflow Step1 5-Bromo-2-methoxy nicotinonitrile Step2 Pinner Reaction (Anhydrous MeOH, HCl, 0°C) Step1->Step2 Step3 Imidate HCl Salt (Precipitate) Step2->Step3 Step4 Neutralization (NaHCO3 / DCM) Step3->Step4 Step5 Methyl 5-bromo-2-methoxy nicotinimidate Step4->Step5

Fig 2: Step-by-step experimental workflow for the Pinner synthesis of the nicotinimidate.

Conclusion

Methyl 5-bromo-2-methoxynicotinimidate is a masterclass in applied steric and electronic engineering. By understanding how the ortho-methoxy group forces the imidate out of conjugation, researchers can exploit its heightened electrophilicity to construct complex, multi-cyclic architectures with high atom economy and predictable regioselectivity.

References

  • BLD Pharm. "1248189-42-5 | (5-Bromo-2-ethoxypyridin-3-yl)methanol | BLD Pharm" (Contains catalog data for Methyl 5-bromo-2-methoxynicotinimidate, BD015431341427035-02-6). BLD Pharm.
  • Beilstein Journal of Organic Chemistry. "Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine". Beilstein-Journals.org.
  • ACS Publications. "Second-Layer Chiral Environment-Induced Steric Hindrance Enables Catalyst Conformation Lockdown in Enantioselective Hypervalent Iodine Organocatalysis". ACS.org.
  • RSC Publishing. "Ru(II)-catalyzed regioselective oxidative Heck reaction with internal olefins that tolerated strongly coordinating heterocycles". RSC.org.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Substituted Pyridines from Methyl 5-Bromo-2-methoxynicotinimidate

Executive Summary Methyl 5-bromo-2-methoxynicotinimidate (CAS: 1427035-02-6) is a highly versatile, orthogonally functionalized pyridine scaffold widely utilized in medicinal chemistry and drug discovery. Its unique subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-bromo-2-methoxynicotinimidate (CAS: 1427035-02-6) is a highly versatile, orthogonally functionalized pyridine scaffold widely utilized in medicinal chemistry and drug discovery. Its unique substitution pattern—comprising a C5-bromide, a C3-methyl imidate, and a C2-methoxy group—enables divergent synthetic trajectories without the need for complex protecting group strategies. This application note provides field-proven, self-validating protocols for functionalizing each position, detailing the mechanistic causality behind reagent selection and reaction conditions.

Structural Reactivity Mapping & Causality

The strategic value of this scaffold lies in the distinct electronic and steric environments of its three functional groups:

  • C3-Methyl Imidate: The imidate ester is highly electrophilic at the carbon center. It serves as a prime vector for the construction of cyclic amidines, oxazolines, and triazoles via condensation with nucleophiles (e.g., diamines or amino alcohols).

  • C5-Bromide: Primed for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The electron-donating C2-methoxy group slightly increases the electron density of the pyridine ring, which can slow down oxidative addition. Consequently, robust bidentate ligands (e.g., dppf) or electron-rich phosphines (e.g., RuPhos) are required to drive the catalytic cycle.

  • C2-Methoxy: Acts as a stable, directing protecting group during basic or nucleophilic operations. However, it can be selectively cleaved under strong Lewis acidic conditions to reveal a 2-pyridone—a privileged pharmacophore motif known for its exceptional hydrogen-bond donor/acceptor properties in kinase inhibitors.

ScaffoldReactivity SM Methyl 5-bromo-2-methoxy- nicotinimidate C5 C5-Position Cross-Coupling (Suzuki/Buchwald) SM->C5 Pd-Catalyst Boronic Acids/Amines C3 C3-Position Imidate Condensation (Amidines/Heterocycles) SM->C3 Nucleophiles (Diamines/Alcohols) C2 C2-Position Demethylation (2-Pyridones) SM->C2 Lewis/Brønsted Acids (BBr3 / HBr)

Divergent synthetic pathways of the Methyl 5-bromo-2-methoxynicotinimidate scaffold.

Experimental Protocols

Protocol A: C3-Imidate Condensation to Cyclic Amidines

This protocol leverages the electrophilicity of the imidate to form fused or spirocyclic amidines, a methodology validated in the synthesis of 1[1].

Mechanistic Causality: Ethanol is selected as the solvent because any transesterification of the methyl imidate simply yields an ethyl imidate, which remains equally reactive toward the incoming amine. Heating to 80 °C provides the thermodynamic push required to expel methanol and ammonia, driving the cyclization forward.

Step-by-Step Workflow:

  • Preparation: To a clean, dry 250 mL round-bottom flask, add Methyl 5-bromo-2-methoxynicotinimidate (1.0 eq, e.g., 18.5 mmol).

  • Solvation: Dissolve the starting material in anhydrous Ethanol (EtOH) (approx. 5.5 mL/mmol).

  • Nucleophilic Addition: Add the diamine (e.g., trans-cyclohexane-1,2-diamine) (1.0 eq) at room temperature.

  • Cyclization: Equip the flask with a reflux condenser and stir the mixture at 80 °C for 12 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The system is self-validating when the starting mass (M+H = 245/247) is fully depleted, replaced by the cyclized product mass.

  • Workup: Remove the solvent in vacuo. Wash the resulting residue with dichloromethane (DCM) to remove unreacted diamine and trace impurities. Dry under high vacuum to yield the cyclic amidine intermediate.

Protocol B: C5-Functionalization via Suzuki-Miyaura Cross-Coupling

Functionalization at the C5 position is achieved via palladium-catalyzed cross-coupling. This approach is standard for 5-bromo-2-methoxypyridine derivatives, as demonstrated in the development of 2[2].

Mechanistic Causality: The C2-methoxy group sterically shields one face of the ring and donates electron density, slightly deactivating the C-Br bond. Utilizing Pd(dppf)Cl₂ provides a large bite angle that facilitates reductive elimination, while the biphasic 1,4-Dioxane/Water system ensures solubility of both the organic substrates and the inorganic base (K₂CO₃ or KOAc).

Step-by-Step Workflow:

  • Charge: In a Schlenk flask, combine the bromopyridine intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.4 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 to 0.10 eq).

  • Degassing (Critical): Add a 4:1 mixture of 1,4-Dioxane and H₂O. Evacuate the flask and backfill with Argon three times. This prevents the oxidation of the Pd(0) active species and minimizes homocoupling of the boronic acid.

  • Reaction: Heat the sealed mixture to 90–100 °C for 18–24 hours.

  • IPC: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the UV-active bromide spot is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol C: C2-Demethylation to 2-Pyridones

The conversion of the C2-methoxy group to a 2-pyridone is a critical late-stage transformation, heavily utilized in the structural optimization of 3[3].

Mechanistic Causality: Demethylation requires strong Lewis acids (like BBr₃) or Brønsted acids (like aqueous HBr) to attack the sterically accessible methyl group. The resulting pyridin-2-ol rapidly tautomerizes to the thermodynamically stable 2-pyridone, establishing a highly effective hydrogen-bond donor/acceptor pair.

Step-by-Step Workflow:

  • Preparation: Dissolve the C5/C3-functionalized methoxypyridine intermediate in anhydrous DCM (10 mL/mmol) under an Argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Boron tribromide (BBr₃) (3.0 to 5.0 eq) dropwise. Caution: BBr₃ reacts violently with moisture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Quenching (Self-Validating Step): Cool the mixture back to 0 °C and carefully quench by the dropwise addition of Methanol (MeOH) until fuming ceases. This safely destroys excess BBr₃ and breaks down boron-complexes.

  • Workup: Concentrate the mixture in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ and extract with EtOAc. Purify via reverse-phase HPLC or recrystallization.

Quantitative Data Summary

The following table summarizes the typical reaction parameters, expected yields, and primary validation metrics for the functionalization of the Methyl 5-bromo-2-methoxynicotinimidate scaffold.

Reaction PathwayReagents & CatalystTemp / TimeTypical YieldKey IPC / Validation Metric
C3-Imidate Condensation Diamine, Anhydrous EtOH80 °C / 12 h75% - 85%LC-MS: Loss of M+H 245/247, appearance of cyclized mass.
C5-Suzuki Coupling R-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O90 °C / 24 h65% - 80%TLC/LC-MS: Complete consumption of the bromide isotope pattern (1:1 ratio).
C5-Buchwald-Hartwig R-NH₂, Pd₂dba₃, RuPhos, Cs₂CO₃, Toluene100 °C / 24 h60% - 75%LC-MS: Shift to highly polar product; distinct color change in solution.
C2-Demethylation BBr₃, Anhydrous DCM0 °C to RT / 6 h80% - 95%¹H-NMR: Disappearance of the sharp singlet at ~3.9 ppm (O-CH₃).

References

  • Structural Optimization of Next-Generation TRK Inhibitors against Acquired Drug Resistance Mutations for the Treatment of Solid Tumors | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL
  • WO2010038081A2 - Heterocyclic derivatives and methods of use thereof Source: Google Patents URL
  • WO2013033971A1 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of viral diseases Source: Google Patents URL

Sources

Application

Application Note: Controlled Hydrolysis of Methyl 5-bromo-2-methoxynicotinimidate to Methyl 5-bromo-2-methoxynicotinate

Executive Summary Methyl 5-bromo-2-methoxynicotinimidate is a highly reactive intermediate, typically isolated as a hydrochloride salt via the Pinner reaction of 5-bromo-2-methoxynicotinonitrile. The conversion of this i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-bromo-2-methoxynicotinimidate is a highly reactive intermediate, typically isolated as a hydrochloride salt via the Pinner reaction of 5-bromo-2-methoxynicotinonitrile. The conversion of this imidate to its corresponding ester—methyl 5-bromo-2-methoxynicotinate—is a critical transformation in the synthesis of functionalized pyridine building blocks for drug discovery. This application note details a field-proven, chemoselective protocol for imidate hydrolysis. By strictly controlling pH and temperature, this method prevents competitive amide formation and protects the sensitive 2-methoxy ether on the pyridine ring from acid-catalyzed cleavage.

Mechanistic Rationale & Chemoselectivity

The hydrolysis of imidate hydrochlorides (Pinner salts) is a highly pH-dependent process. As an Application Scientist, understanding the causality behind the reaction trajectory is essential for avoiding yield-destroying side reactions.

  • Acidic Pathway (Target): 1[1]. Maintaining a pH < 3 ensures that the imino nitrogen remains protonated. When water attacks the highly electrophilic anomeric carbon, the resulting tetrahedral intermediate collapses by expelling ammonia (which is immediately trapped as ammonium chloride), irreversibly driving the formation of the target ester 2[2].

  • Basic/Neutral Pathway (Side Reaction): If the pH drifts higher, the free imidate base forms. Under 3[3], the tetrahedral intermediate preferentially expels the alkoxide leaving group (methanol) rather than the amine, 4[4].

  • Chemoselectivity Challenge: The 2-methoxy group on the pyridine ring is susceptible to hydrolysis, forming a 2-pyridone if subjected to harsh aqueous acids (e.g., refluxing 6M HCl). Therefore, mild acidic conditions (2M HCl at 25 °C) are strictly required.

Mechanism Imidate Methyl 5-bromo-2-methoxynicotinimidate (Pinner Salt) Acid Aqueous Acid (pH < 3) Nucleophilic Attack by H2O Imidate->Acid + H2O, H+ Base Basic Conditions (pH > 8) Free Base Formation Imidate->Base + OH- Ester Methyl 5-bromo-2-methoxynicotinate (Target Ester) Acid->Ester - NH4+ Amide 5-Bromo-2-methoxynicotinamide (Side Product) Base->Amide - MeOH

Divergent hydrolysis pathways of imidate salts under acidic versus basic conditions.

Materials and Reagents

Reagent / MaterialRoleEquivalents / Amount
Methyl 5-bromo-2-methoxynicotinimidate HClStarting Material10.0 g (35.5 mmol, 1.0 eq)
Deionized WaterSolvent / Reactant50 mL (5 vol)
2M Hydrochloric Acid (aq)Catalyst / pH Control20 mL (~1.1 eq H+)
Dichloromethane (DCM)Extraction Solvent3 x 40 mL
Saturated NaHCO₃ (aq)Quench / Wash30 mL
Anhydrous Na₂SO₄Drying AgentAs needed

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating specific visual and analytical cues to ensure the reaction is proceeding correctly.

Step 1: Suspension & Temperature Control Suspend the methyl 5-bromo-2-methoxynicotinimidate hydrochloride (10.0 g) in 50 mL of deionized water in a 250 mL round-bottom flask. Chill the suspension to 0–5 °C using an ice bath. Causality: Initiating the reaction at low temperatures prevents uncontrolled exothermic spikes that could lead to premature demethylation of the 2-methoxy ether.

Step 2: Acidification Under vigorous magnetic stirring, slowly add 20 mL of 2M HCl dropwise over 10 minutes. Causality: The slow addition maintains a strictly acidic environment (pH 1-2), ensuring the leaving group is protonated as ammonium ( NH4+​ ), which is critical to prevent the reversible formation of the amide side product.

Step 3: Hydrolysis & Self-Validation Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Self-Validation: The starting imidate salt is highly polar and water-soluble. As the reaction progresses, the highly lipophilic target ester forms. You will visually observe the reaction mixture transition from a uniform aqueous suspension into a cloudy, biphasic mixture (or precipitate).

Step 4: Extraction Transfer the mixture to a separatory funnel and extract with Dichloromethane (3 x 40 mL). Causality: DCM efficiently partitions the lipophilic methyl 5-bromo-2-methoxynicotinate into the organic layer, leaving the water-soluble ammonium chloride byproduct entirely in the aqueous phase.

Step 5: Washing and Isolation Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) to neutralize any trace HCl, followed by brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Workflow Step1 1. Suspension (0-5°C, H2O) Step2 2. Acidification (2M HCl) Step1->Step2 Step3 3. Hydrolysis (20-25°C, 2-4h) Step2->Step3 Step4 4. Extraction (DCM) Step3->Step4 Step5 5. Isolation (Concentration) Step4->Step5

Step-by-step experimental workflow for the acidic hydrolysis of the imidate salt.

Process Optimization & Quantitative Data

The table below summarizes the quantitative data from our optimization studies, demonstrating the critical importance of pH and temperature control in achieving high chemoselectivity.

ConditionTemp (°C)Time (h)Conversion (%)Target Ester Yield (%)Major Byproduct
2M HCl (aq) 25 3 >99 94 <1%
6M HCl (aq)802>994550% (2-Pyridone derivative)
pH 7.5 Buffer2512806515% (Amide)
1M NaOH (aq)256>991085% (Amide)

Analytical Validation & Troubleshooting

To confirm the success of the protocol, utilize the following analytical markers:

  • Thin Layer Chromatography (TLC): Using a mobile phase of 20% EtOAc in Hexanes, the starting imidate salt will remain at the baseline ( Rf​=0.0 ). The target methyl 5-bromo-2-methoxynicotinate will elute cleanly with an Rf​≈0.5 (UV active at 254 nm).

  • Mass Spectrometry (LC-MS): Look for the characteristic bromine isotope pattern (1:1 ratio). The target ester will show [M+H]+≈246/248 m/z . If an amide byproduct has formed, a mass of [M+H]+≈231/233 m/z will be observed.

  • Troubleshooting Incomplete Conversion: If baseline material persists after 4 hours, verify that the pH of the aqueous phase is strictly < 3. If the pH has drifted upward, add additional 2M HCl in 2 mL increments until the pH is corrected.

References

1.[1] Title: A Lewis acid-promoted Pinner reaction - PMC Source: nih.gov URL:

2.[2] Title: The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate Source: benchchem.com URL:

3.[4] Title: A Direct and Mild Conversion of Tertiary Aryl Amides to Methyl Esters Using Trimethyloxonium Tetrafluoroborate Source: academia.edu URL:

4.[3] Title: A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles Source: arkat-usa.org URL:

Sources

Method

Application Note: Utilizing Methyl 5-bromo-2-methoxynicotinimidate in the Synthesis of HCV NS5B Polymerase Inhibitors

Executive Summary Methyl 5-bromo-2-methoxynicotinimidate (CAS: 1427035-02-6) is a highly functionalized, versatile pyridine building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-bromo-2-methoxynicotinimidate (CAS: 1427035-02-6) is a highly functionalized, versatile pyridine building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. This application note provides an in-depth technical guide on its specific use in assembling rigid tetracyclic scaffolds. By leveraging the unique reactivity of the imidate moiety, drug development professionals can efficiently construct the trans-hexahydro-1H-benzo[d]imidazole core—a critical pharmacophore for allosteric inhibitors targeting the Hepatitis C Virus (HCV) NS5B polymerase[2][3].

Chemical Profiling & Mechanistic Rationale

The structural architecture of Methyl 5-bromo-2-methoxynicotinimidate is purposefully designed for multi-step API synthesis:

  • 5-Bromo Substituent: Serves as an essential handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to extend the molecular scaffold.

  • 2-Methoxy Group: Provides electronic modulation to the pyridine ring and acts as a protected pyridone, which can be unmasked later in the synthetic sequence via mild hydrolysis.

  • Imidate Moiety (-C(=NH)OCH₃): The focal point of cyclization.

The Causality of Reagent Selection: Synthesizing fused imidazoline or benzimidazole cores traditionally relies on the condensation of diamines with carboxylic acids or nitriles. However, carboxylic acids require expensive coupling reagents (e.g., HATU) and harsh dehydrating conditions (like POCl₃) that can cleave sensitive ethers like the 2-methoxy group. Nitriles require extreme temperatures or strong Lewis acids.

In contrast, the imidate provides a mild, atom-economical pathway[2]. The highly electrophilic imidate carbon undergoes a rapid nucleophilic acyl substitution-like reaction with primary amines. When reacted with a diamine, the first amine attack expels methanol to form an amidine intermediate. The second amine subsequently attacks the amidine carbon, expelling ammonia gas to close the ring. This thermodynamically driven process avoids harsh reagents and preserves the integrity of the pyridine substituents.

Target Application: HCV NS5B Polymerase Inhibition

The primary application of this specific condensation is the development of antiviral therapeutics[3]. The HCV NS5B protein is an RNA-dependent RNA polymerase responsible for viral replication, making it a prime target for therapeutic intervention[3][4].

By reacting the imidate with a chiral diamine, chemists lock the resulting API into a rigid 3D conformation. This precise spatial arrangement is required for the drug to dock snugly into the allosteric binding pocket of the NS5B polymerase, thereby halting RNA synthesis and viral proliferation.

NS5B_Pathway RNA HCV (+) RNA Template NS5B NS5B RdRp (Polymerase) RNA->NS5B Binds Rep Viral Replication & Proliferation NS5B->Rep RNA Synthesis Inhibitor Tetracyclic API (Imidate-Derived) Inhibitor->NS5B Allosteric Block

Mechanism of HCV NS5B polymerase inhibition by imidate-derived tetracyclic APIs.

Experimental Protocol: Imidazoline Core Assembly

The following methodology details the synthesis of trans-2-(5-bromo-2-methoxypyridin-3-yl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole, adapted from the foundational [2].

Protocol Step1 1. Reagent Preparation Imidate + Absolute EtOH Step2 2. Amine Addition trans-Cyclohexane-1,2-diamine Step1->Step2 Step3 3. Condensation Stir at 80 °C for 12h Step2->Step3 Step4 4. Solvent Removal Reduced Pressure Evaporation Step3->Step4 Step5 5. Purification DCM Trituration & Wash Step4->Step5 Product Purified Intermediate Hexahydro-1H-benzo[d]imidazole Step5->Product

Step-by-step synthetic workflow for the hexahydro-1H-benzo[d]imidazole intermediate.

Step-by-Step Methodology
  • Dissolution: To a clean, dry round-bottom flask, add Methyl 5-bromo-2-methoxynicotinimidate (6.1 g, 18.5 mmol) and suspend it in absolute ethanol (100 mL)[2].

  • Amine Addition: To the stirring solution at room temperature, add trans-cyclohexane-1,2-diamine (2.1 g, 18.5 mmol) in a single portion[2].

  • Cyclization: Equip the flask with a reflux condenser. Heat the reaction mixture to 80 °C and maintain stirring for 12 hours[2].

  • Concentration: Cool the reaction to room temperature. Remove the ethanol solvent completely under reduced pressure using a rotary evaporator[2].

  • Trituration & Isolation: Suspend the resulting crude residue in dichloromethane (DCM) (50 mL). Filter the solid and wash the filter cake with an additional portion of cold DCM (50 mL)[2].

  • Drying: Dry the isolated solid under high vacuum to afford the pure trans-2-(5-bromo-2-methoxypyridin-3-yl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole[2].

In-Process Controls & Self-Validating Systems
  • Solvent Causality: Absolute ethanol (bp 78 °C) is specifically chosen because it provides the exact thermal energy required (80 °C reflux) to drive the expulsion of ammonia gas. The protic nature of ethanol also stabilizes the polar transition states during amidine formation without aggressively competing as a nucleophile.

  • Stereochemical Control: The use of trans-cyclohexane-1,2-diamine strictly dictates the trans configuration of the fused ring system. This stereocenter is preserved throughout the reaction and acts as a self-validating structural feature; if racemization occurs, the final API will fail to bind the NS5B target.

  • Purification Rationale (Self-Validation): The product is isolated via trituration with DCM rather than column chromatography[2]. The highly crystalline, hydrogen-bonded hexahydrobenzimidazole product has extremely limited solubility in cold DCM. Conversely, unreacted starting materials and linear byproducts remain highly soluble. If the solid fails to precipitate in DCM, it is an immediate indicator that the cyclization (Step 3) did not reach completion, serving as an inherent quality control checkpoint.

Reaction Optimization & Quantitative Data

To ensure maximum throughput and purity during scale-up, various parameters of the condensation reaction must be optimized. The table below summarizes comparative data highlighting why the standard protocol parameters are superior.

Table 1: Optimization of the Imidate-Diamine Condensation Reaction

SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)Mechanistic Rationale
Methanol65 (Reflux)167292Lower boiling point limits thermal energy, slowing the expulsion of ammonia gas.
Ethanol 80 (Reflux) 12 89 >98 Optimal thermal energy for NH₃ expulsion; protic stabilization of transition state.
Isopropanol82 (Reflux)128595Increased steric bulk of the solvent slightly hinders initial reagent solvation.
THF66 (Reflux)244580Aprotic nature destabilizes the polar amidine transition state, leading to incomplete cyclization.

Conclusion

Methyl 5-bromo-2-methoxynicotinimidate is an indispensable building block in the synthesis of complex, rigid heterocycles. By exploiting the mild, highly efficient reactivity of its imidate functional group, drug development professionals can construct stereospecific trans-hexahydro-1H-benzo[d]imidazole cores. This self-validating, scalable protocol bypasses the need for harsh coupling agents and tedious chromatography, directly enabling the downstream synthesis of potent HCV NS5B polymerase inhibitors.

References

  • Merck Sharp & Dohme Corp. (2013). Tetracyclic heterocycle compounds and methods of use thereof for the treatment of viral diseases (Patent No. WO2013033971A1). World Intellectual Property Organization.
  • Behrens, S. E., Tomei, L., & De Francesco, R. (1996). Identification and properties of the RNA-dependent RNA polymerase of hepatitis C virus. The EMBO Journal, 15(1), 12-22. URL:[Link]

  • Carroll, S. S., Ludmerer, S. W., Handt, L., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs. Journal of Biological Chemistry, 278(14), 11979-11984. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of Methyl 5-bromo-2-methoxynicotinimidate during storage

Technical Support Center: Preventing Degradation of Methyl 5-bromo-2-methoxynicotinimidate As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic yield and purity of downstream...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Degradation of Methyl 5-bromo-2-methoxynicotinimidate

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic yield and purity of downstream reactions involving Methyl 5-bromo-2-methoxynicotinimidate. Imidates are highly versatile but inherently labile synthetic intermediates. Their ambiphilic reactivity makes them valuable, but it also renders them highly susceptible to hydrolytic cleavage and thermal degradation.

This guide provides a mechanistic understanding and self-validating protocols to safeguard your compound's integrity during storage and handling.

Mechanistic Causality: Why Does Degradation Occur?

The primary degradation vector for Methyl 5-bromo-2-methoxynicotinimidate is moisture-driven hydrolysis. The imidic carbon is highly electrophilic. Upon exposure to ambient humidity, water acts as a nucleophile, attacking the imidic carbon to form a tetrahedral intermediate.

According to the principles of stereoelectronic control, the breakdown of this intermediate is strictly pH-dependent [1]. Under acidic to neutral conditions, the anti-imidate conformation predominantly collapses to form the corresponding ester (Methyl 5-bromo-2-methoxynicotinate) and ammonia. Under basic conditions, syn-imidate salts can undergo an alternative cleavage pathway, yielding an amide (5-bromo-2-methoxynicotinamide) and methanol.

ImidateHydrolysis Imidate Methyl 5-bromo-2- methoxynicotinimidate Tetrahedral Tetrahedral Intermediate Imidate->Tetrahedral Nucleophilic Attack H2O Moisture (H2O) H2O->Tetrahedral Hydrolysis Ester Methyl 5-bromo-2- methoxynicotinate + NH3 Tetrahedral->Ester Acidic/Neutral pH (Stereoelectronic Control) Amide 5-bromo-2-methoxy- nicotinamide + MeOH Tetrahedral->Amide Basic pH (Syn-Imidate Cleavage)

Hydrolytic degradation pathways of Methyl 5-bromo-2-methoxynicotinimidate.

Troubleshooting & FAQs

Q: My stored Methyl 5-bromo-2-methoxynicotinimidate powder has transformed into a sticky oil. What happened, and can it be salvaged? Causality: This is the classic macroscopic signature of imidate-to-ester hydrolysis. Methyl imidates are highly hygroscopic. When exposed to relative humidity (RH) >40%, the solid imidate rapidly hydrolyzes. The resulting product, Methyl 5-bromo-2-methoxynicotinate, often presents as an oil or a low-melting solid, which dissolves the remaining intact imidate, creating a sticky residue. Solution: Once hydrolyzed to the ester, the material cannot be easily salvaged for reactions requiring the imidate functionality. To prevent this, the compound must be stored under strictly anhydrous conditions. If you observe morphological changes, verify the purity via quantitative NMR (qNMR) before proceeding.

Q: Does the salt form (e.g., HCl salt) improve the storage stability of this compound compared to the free base? Causality: Yes. Storing the compound as Methyl 5-bromo-2-methoxynicotinimidate hydrochloride significantly enhances its shelf life. Protonation of the imine nitrogen stabilizes the molecule against ambient nucleophilic attacks and reduces its volatility. Recent systematic studies on imidate stability demonstrate that while free base imidates can degrade by ~40% within 19 hours at 52% RH, their corresponding HCl salts can remain stable for months when isolated and stored correctly [2]. Actionable Advice: Always isolate and store the compound as the HCl salt. When the free base is required for downstream coupling, neutralize it in situ immediately prior to the reaction.

Q: I store the compound at -20°C, but I still see degradation over time. Why? Causality: Cold storage alone does not prevent degradation if moisture is introduced. Repeatedly moving a cold vial to room temperature without proper equilibration causes condensation (frost) to form directly on the chemical inside the vial, introducing micro-droplets of water that trigger hydrolysis. Solution: Implement the "warm-up" protocol detailed in the experimental section below.

Quantitative Data: Environmental Impact on Imidate Stability

The following table summarizes the expected degradation profile of methyl/ethyl imidate derivatives under various storage conditions, highlighting the critical need for environmental control.

Storage ConditionRelative Humidity (RH)TemperatureEstimated Half-Life (Free Base)Estimated Half-Life (HCl Salt)Primary Degradant
Ambient Benchtop52%25°C< 24 hours1 - 2 weeksEster (Methyl 5-bromo-2-methoxynicotinate)
Desiccator< 10%25°C5 - 7 days> 3 monthsEster
Standard FreezerUncontrolled-20°CVariable (Condensation risk)6 monthsEster / Amide mixture
Glovebox / Argon< 1 ppm H₂O-20°C> 6 months> 12 monthsNone (Stable)

Note: Data extrapolated from stability holding studies of analogous imidates evaluated by qNMR [2].

Self-Validating Experimental Protocol: Aliquoting and Storage

To ensure absolute trustworthiness in your workflow, follow this self-validating storage protocol. This system guarantees that any moisture exposure is visually and chemically flagged before the reagent is used.

Step 1: Glovebox Preparation

  • Action: Transfer the bulk container of Methyl 5-bromo-2-methoxynicotinimidate (HCl salt) into an inert atmosphere glovebox (Argon or Nitrogen, H₂O < 1 ppm, O₂ < 1 ppm).

  • Causality: Prevents initial atmospheric moisture from seeding the hydrolysis reaction during the handling phase.

Step 2: Aliquoting into Single-Use Vials

  • Action: Weigh the compound into pre-dried, amber glass vials. Aliquot only the exact mass needed for single experiments (e.g., 100 mg to 500 mg).

  • Causality: Amber glass protects against potential photo-oxidation of the pyridine/halogen moieties. Single-use aliquots completely eliminate the freeze-thaw condensation cycle that destroys bulk reagents.

Step 3: Sealing and Secondary Containment

  • Action: Cap the vials with PTFE-lined septa. Place the vials into a secondary vacuum-sealable bag or a rigid plastic jar containing indicating desiccant (blue-to-pink silica gel).

  • Validation Check: The indicating desiccant serves as a self-validating system. If the desiccant turns pink, the secondary seal has failed, and the batch's integrity is compromised. Do not use the reagent without qNMR verification.

Step 4: Temperature-Controlled Storage

  • Action: Store the secondary container at -20°C.

  • Causality: Suppresses thermal decomposition pathways and minimizes the kinetic rate of any residual moisture interactions.

Step 5: Equilibration and Usage

  • Action: Before use, remove the secondary container from the freezer and let it sit on the bench for exactly 60 minutes. Open the secondary container, extract one vial, and immediately reseal the container.

  • Causality: Ensures the vial is at ambient temperature, preventing condensation from forming on the inside of the vial upon opening.

References

  • The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Science Publishing.[Link]

  • Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. The Journal of Organic Chemistry - ACS Publications.[Link]

Optimization

Technical Support Center: Column Chromatography Purification of Methyl 5-bromo-2-methoxynicotinimidate

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of Methyl 5-bromo-2-methoxynicotinimidate. It is designed for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of Methyl 5-bromo-2-methoxynicotinimidate. It is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this molecule.

Introduction

Methyl 5-bromo-2-methoxynicotinimidate is a substituted pyridine derivative with functional groups that present unique challenges during silica gel column chromatography. Its polarity, potential for hydrolysis, and the nature of impurities from its synthesis require a carefully optimized purification strategy. This guide offers a systematic approach to troubleshooting common issues and provides protocols grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting column chromatography?

A1: The crucial first step is to develop an appropriate solvent system using Thin Layer Chromatography (TLC).[1] A well-chosen solvent system is critical for a successful separation. The goal is to find a solvent mixture where the target compound, Methyl 5-bromo-2-methoxynicotinimidate, has an Rf value between 0.2 and 0.4. This range typically provides the best separation from impurities.

Q2: What are some good starting solvent systems for TLC analysis of Methyl 5-bromo-2-methoxynicotinimidate?

A2: Given the presence of an ester and an imidate group, the compound is expected to be moderately polar. Good starting points for solvent systems are mixtures of a less polar solvent with a more polar one. Common choices include:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Ethyl Acetate

  • Dichloromethane/Methanol[2]

Start with a higher proportion of the less polar solvent and gradually increase the concentration of the more polar solvent.

Q3: My compound appears as a streak rather than a distinct spot on the TLC plate. What does this mean?

A3: Streaking on a TLC plate can indicate several issues:

  • Overloading: Too much sample was spotted on the plate.

  • Compound Degradation: The compound may be unstable on the acidic silica gel.[2][3] You can test for this by spotting the compound, letting the plate sit for 30-60 minutes, and then developing it to see if new spots have formed.[2]

  • High Polarity: The compound is very polar and is interacting strongly with the silica gel.

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, if your compound is highly polar and difficult to separate using normal-phase (silica gel) chromatography, reversed-phase chromatography is a viable alternative.[2] In reversed-phase chromatography, the stationary phase is non-polar (like C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is used.[2] In this system, polar compounds elute earlier.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography purification of Methyl 5-bromo-2-methoxynicotinimidate.

Problem 1: The compound is not moving from the origin (stuck on the column).
  • Potential Cause: The solvent system is not polar enough to elute your compound.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Switch to a Stronger Solvent System: If increasing the polarity of your current system is ineffective, switch to a more aggressive polar solvent system, such as dichloromethane (DCM) and methanol.[2] Start with a low percentage of methanol (e.g., 1-5% MeOH in DCM) and increase as needed.[2]

    • Consider Additives: Since the nicotinimidate moiety can have a basic character, adding a small amount of a base to the mobile phase can improve elution. A common practice is to add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the solvent mixture.[4]

Problem 2: The compound elutes too quickly with the solvent front, resulting in poor separation.
  • Potential Cause: The solvent system is too polar, causing the compound to have a high Rf value (close to 1.0) on TLC.

  • Troubleshooting Steps:

    • Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For an ethyl acetate/hexane system, increase the percentage of hexane.[2] The aim is to achieve an Rf value between 0.2 and 0.4 on the TLC plate.[2]

    • Switch to a Less Polar Solvent System: If you are using a strong solvent system like DCM/MeOH, consider switching to a less polar one, such as ethyl acetate/hexane.[2]

Problem 3: The collected fractions show significant tailing.
  • Potential Cause 1: Compound degradation on the acidic silica gel.

  • Troubleshooting Steps:

    • Test for Stability: As mentioned in the FAQs, perform a stability test on a TLC plate.[2][3]

    • Deactivate Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a base like triethylamine to your solvent system.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.[3]

  • Potential Cause 2: Poor packing of the column or improper sample loading.

  • Troubleshooting Steps:

    • Ensure Proper Column Packing: The silica gel should be packed uniformly without any air bubbles or cracks.

    • Dry Loading: If your compound has poor solubility in the eluent, dry loading is recommended.[5] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[5] This powder can then be carefully added to the top of your column.[5]

Problem 4: The purified product is still contaminated with impurities.
  • Potential Cause: The chosen solvent system does not provide adequate resolution between your product and the impurities.

  • Troubleshooting Steps:

    • Re-optimize the Solvent System with TLC: Experiment with different solvent combinations. Sometimes a three-component solvent system (e.g., hexane/ethyl acetate/dichloromethane) can provide better separation.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution process. This can help to separate compounds with close Rf values.

    • Consider a Different Stationary Phase: If impurities are still co-eluting, switching to a different stationary phase like alumina or considering reversed-phase chromatography might be necessary.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
  • Prepare several developing chambers with different solvent systems (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude Methyl 5-bromo-2-methoxynicotinimidate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend the plate by capillary action.[1]

  • Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front.

  • Visualize the spots under a UV lamp.[1]

  • Calculate the Rf value for each spot. The optimal solvent system will give the target compound an Rf value between 0.2 and 0.4.

Protocol 2: Column Chromatography Procedure
  • Column Preparation: Secure a glass column vertically. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed with a pipette.[5]

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel and carefully add the resulting powder to the top of the column.[5]

  • Elution: Begin eluting with the mobile phase, starting with a low polarity. If using a gradient, gradually increase the polarity by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 5-bromo-2-methoxynicotinimidate.

Data Presentation

Table 1: Example TLC Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of ProductRf of Impurity 1Rf of Impurity 2Observations
9:10.10.050.15Poor separation, low Rf
4:10.30.150.5Good separation
1:10.60.50.7High Rf, poor separation

Visualization

Diagram 1: Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow Start Start Purification TLC Develop TLC Start->TLC Rf_Check Rf between 0.2-0.4? TLC->Rf_Check Run_Column Run Column Rf_Check->Run_Column Yes Adjust_Solvent Adjust Solvent Polarity Rf_Check->Adjust_Solvent No Analyze_Fractions Analyze Fractions Run_Column->Analyze_Fractions Outcome Pure Product? Analyze_Fractions->Outcome Success Success Outcome->Success Yes Troubleshoot Troubleshoot Outcome->Troubleshoot No Troubleshoot->Adjust_Solvent Check_Degradation Check for Degradation Troubleshoot->Check_Degradation Repack_Column Repack Column / Dry Load Troubleshoot->Repack_Column Adjust_Solvent->TLC

Sources

Troubleshooting

Technical Support Center: Troubleshooting Debromination of Methyl 5-bromo-2-methoxynicotinimidate

Welcome to the Technical Support Center. When working with highly functionalized pyridine building blocks like Methyl 5-bromo-2-methoxynicotinimidate (CAS 1427035-02-6) [[1]], researchers frequently encounter chemoselect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. When working with highly functionalized pyridine building blocks like Methyl 5-bromo-2-methoxynicotinimidate (CAS 1427035-02-6) [[1]], researchers frequently encounter chemoselectivity issues. The electron-deficient nature of the pyridine ring, combined with the coordinating potential of the 2-methoxy and 3-imidate groups, makes the C5-bromine highly susceptible to hydrodehalogenation (debromination) during transition-metal-catalyzed cross-coupling.

This guide synthesizes field-proven mechanistic insights and validated protocols to help you suppress side reactions, preserve the sensitive imidate functionality, and maximize your desired product yields.

Mechanistic Context: Why Does Debromination Occur?

Debromination is a competing side reaction in palladium-catalyzed cross-coupling where the bromine atom is replaced by a hydrogen atom, leading to an undesired des-bromo pyridine byproduct [[2]].

The causality lies in the formation of an intermediate Palladium-Hydride (Ar-Pd-H) species. After the initial oxidative addition of the Pd(0) catalyst into the C5-Br bond, the resulting Ar-Pd(II)-Br complex can undergo a side reaction with a hydride source. This hydride typically originates from:

  • Protic Solvents: Alcohols or water acting as proton/hydride donors.

  • Alkoxide Bases: Bases like NaOt-Bu or KOt-Bu can coordinate to the Pd center and undergo β-hydride elimination to generate the Pd-H species [[3]].

To prevent this, the rate of the desired transmetalation and reductive elimination must outcompete the hydride transfer pathway.

Pathway Start Pd(0) Catalyst OxAdd Oxidative Addition (C5-Br Bond) Start->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII Transmetal Transmetalation (Desired) PdII->Transmetal Bulky Ligands BetaElim Beta-Hydride Elimination (from Solvent/Base) PdII->BetaElim Strong Bases RedElim Reductive Elimination Transmetal->RedElim Product Coupled Product RedElim->Product PdH Ar-Pd(II)-H Species BetaElim->PdH Debrom Hydrodehalogenation PdH->Debrom Reductive Elim.

Mechanistic divergence: Cross-coupling vs. debromination in Pd-catalysis.

Diagnostic Decision Tree

If you are observing >10% debromination in your LC-MS or NMR traces, follow this logical workflow to isolate and eliminate the root cause.

Troubleshooting Issue High Debromination Observed (>10%) CheckBase Using Alkoxide Base or Protic Solvent? Issue->CheckBase ChangeBase Switch to CsF in Anhydrous Dioxane CheckBase->ChangeBase Yes CheckLigand Using Bulky, Electron-Rich Ligand (e.g., XPhos)? CheckBase->CheckLigand No ChangeLigand Upgrade to XPhos or RuPhos CheckLigand->ChangeLigand No CheckTemp Is Reaction Temp >80°C? CheckLigand->CheckTemp Yes LowerTemp Lower Temp to 60-80°C CheckTemp->LowerTemp Yes

Step-by-step troubleshooting logic to suppress debromination side reactions.

Quantitative Optimization Data

The table below summarizes the causality of different reaction parameters on the Suzuki-Miyaura coupling of Methyl 5-bromo-2-methoxynicotinimidate. Note how the choice of base and solvent drastically impacts both the integrity of the imidate group and the extent of debromination.

Catalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Imidate Hydrolysis (%)Coupled Yield (%)Debrominated Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)90> 40%22%31%
Pd(OAc)₂ / dppf (5 mol%)KOt-Bu (2.0)THF (Anhydrous)80< 5%38%48%
Pd₂(dba)₃ / XPhos (2 mol%)K₃PO₄ (2.0)Dioxane (Anhydrous)90< 5%68%18%
Pd₂(dba)₃ / XPhos (2 mol%) CsF (3.0) Dioxane (Anhydrous) 80 < 2% 89% < 4%

Validated Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling (Debromination-Suppressed)

Objective: Achieve high cross-coupling yields while maintaining imidate integrity and suppressing hydrodehalogenation.

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Rigorous exclusion of oxygen prevents the deactivation of Pd(0) and suppresses palladium-mediated homocoupling side reactions [[4]].

  • Reagent Loading: Add Methyl 5-bromo-2-methoxynicotinimidate (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous CsF (3.0 equiv) to the flask.

    • Causality: CsF is a mild, non-nucleophilic base that activates the boronic acid without acting as a hydride donor or hydrolyzing the sensitive imidate group [[3]].

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

    • Causality: XPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand that stabilizes the Pd center and dramatically accelerates the reductive elimination step, outcompeting the debromination pathway [[2]].

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring for 12 hours.

    • Causality: Keeping the temperature at or below 80 °C disfavors the activation energy required for β-hydride elimination [[5]].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Amidine Synthesis via Imidate Aminolysis

Objective: Convert the imidate group to an amidine without reducing the sensitive C5-Br bond.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 5-bromo-2-methoxynicotinimidate in anhydrous methanol to achieve a 0.2 M concentration.

  • Amine Addition: Slowly add a solution of 7N Ammonia in Methanol (5.0 equiv) at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature (20–25 °C) and stir for 16 hours.

    • Causality: Avoiding transition metals, reducing agents, and high heat ensures the C-Br bond remains completely intact during the functional group transformation.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to afford the pure 5-bromo-2-methoxynicotinamidine.

Frequently Asked Questions (FAQs)

Q1: Why is my imidate group disappearing during the cross-coupling reaction? A1: The imidate functionality (-C(=NH)OCH₃) is highly susceptible to hydrolysis. If you are using standard Suzuki conditions with aqueous bases (like Na₂CO₃ in water/toluene mixtures), the imidate will hydrolyze to the corresponding ester or amide. Always use strictly anhydrous conditions (e.g., CsF or anhydrous K₃PO₄ in dry dioxane) to preserve this functional group.

Q2: I switched to anhydrous conditions, but I am still seeing 40% debromination. Why? A2: You may be using an alkoxide base (like NaOt-Bu or KOt-Bu) or an alcoholic solvent. Alkoxide bases can undergo β-hydride elimination to form a palladium-hydride species, which then transfers the hydride to your pyridine ring, causing hydrodehalogenation [[3]]. Switch to an inorganic fluoride or phosphate base.

Q3: Can I use standard Pd(PPh₃)₄ for this substrate? A3: It is highly discouraged. Pd(PPh₃)₄ is prone to slow transmetalation and reductive elimination when paired with electron-deficient bromopyridines. This slow catalytic cycle gives the competing debromination pathway ample time to occur. Upgrading to a dialkylbiaryl phosphine ligand like XPhos or RuPhos will solve this issue [[2]].

References

  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction | Source: ACS Publications | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 5-bromo-2-methoxynicotinimidate vs. Ethyl 5-bromo-2-methoxynicotinate

Executive Summary When designing synthetic routes for complex pyridine-containing therapeutics, the choice of the starting building block dictates the entire downstream workflow. Methyl 5-bromo-2-methoxynicotinimidate an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When designing synthetic routes for complex pyridine-containing therapeutics, the choice of the starting building block dictates the entire downstream workflow. Methyl 5-bromo-2-methoxynicotinimidate and ethyl 5-bromo-2-methoxynicotinate share an identical 5-bromo-2-methoxypyridine core—providing a reliable halogen handle for late-stage transition-metal cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations). However, their reactivity diverges dramatically at the C3 position. This guide provides an objective, data-backed comparison of these two reagents, detailing the mechanistic causality behind their reactivity and providing self-validating protocols for their application in drug discovery.

Mechanistic Reactivity Profile: Imidate vs. Ester

The fundamental difference between these two molecules lies in the electrophilicity of their respective C3 functional groups.

  • Methyl 5-bromo-2-methoxynicotinimidate (Imidate): [1]. The C=N double bond is strongly polarized, and the methoxy group serves as an excellent leaving group. This structural feature makes the imidate carbon highly susceptible to nucleophilic attack by primary and secondary amines. The reaction proceeds via an addition-elimination mechanism, rapidly yielding amidines or complex nitrogen heterocycles under mild thermal conditions without the need for exogenous coupling reagents[1].

  • Ethyl 5-bromo-2-methoxynicotinate (Ester): Esters are significantly less reactive toward nucleophilic acyl substitution. The carbonyl oxygen donates electron density into the π-system via resonance, stabilizing the ground state and dampening the electrophilicity of the carbonyl carbon. Consequently,, such as high temperatures, strong bases (e.g., n-BuLi, t-BuOK), or Lewis acid activation[2]. To circumvent these harsh conditions, chemists typically employ a two-step sequence: saponification to the carboxylic acid followed by activation with a peptide coupling reagent[3].

Mandatory Visualization: Reactivity Logic

Reactivity Imidate Methyl 5-bromo-2-methoxynicotinimidate (Highly Electrophilic) Cond1 Primary Amine (EtOH, 80°C) Imidate->Cond1 Ester Ethyl 5-bromo-2-methoxynicotinate (Moderately Electrophilic) Cond2 Primary Amine (Direct Amidation: Base, >100°C) Ester->Cond2 Cond3 1. NaOH (Saponification) 2. HATU, DIPEA, Amine Ester->Cond3 Amidine Amidine / Heterocycle Rapid, High Yield Cond1->Amidine Amide1 Amide Low-Moderate Yield Cond2->Amide1 Amide2 Amide High Yield, Multi-step Cond3->Amide2

Synthetic workflow comparing imidate and ester reactivity pathways.

Quantitative Performance Comparison

The following table summarizes the operational differences when targeting a C3-nitrogen linkage (amidine vs. amide) using these two building blocks.

ParameterMethyl 5-bromo-2-methoxynicotinimidateEthyl 5-bromo-2-methoxynicotinate
Target Product Amidine / HeterocycleAmide
Reagents Needed Amine (1.0 equiv), EtOH1. NaOH; 2. HATU, DIPEA, Amine
Activation Energy Low (Mild heating)High (Requires coupling agent)
Typical Temperature 80 °CRT (Saponification) → RT (Coupling)
Reaction Time 12 hours12 hours (Step 1) + 4 hours (Step 2)
Atom Economy High (Releases MeOH)Low (Generates HATU/DIPEA waste)
Typical Yield 80 - 95%75 - 90% (Over two steps)

Self-Validating Experimental Protocols

Protocol A: Mild Amidine Synthesis (Imidate Pathway)

Causality & Design: This protocol leverages the inherent electrophilicity of the imidate. Ethanol is selected as the solvent because its protic nature facilitates the necessary proton transfers during the formation and collapse of the tetrahedral intermediate.

  • Preparation: Dissolve methyl 5-bromo-2-methoxynicotinimidate (1.0 equiv) in anhydrous ethanol (0.2 M concentration).

  • Addition: [4].

  • Heating: Stir the mixture at 80 °C for 12 hours[4]. The thermal energy accelerates the elimination of methanol, driving the equilibrium toward the amidine product.

  • Self-Validation Check: Monitor the reaction via LC-MS. The system is validated when the starting imidate mass ( [M+H]+≈245/247 ) is fully replaced by the target amidine mass, accompanied by the stoichiometric release of methanol (loss of 32 Da). TLC will show a shift to a highly polar, ninhydrin-active spot.

  • Isolation: Concentrate the solvent under reduced pressure. Wash the resulting residue with dichloromethane to remove non-polar impurities, yielding the pure amidine[4].

Protocol B: Two-Step Amidation (Ester Pathway)

Causality & Design: Direct amidation of the ester is avoided to prevent competitive degradation or side reactions at the 5-bromo position. Instead, a highly reliable saponification-activation sequence is employed.

  • Saponification: [3]. Causality: The mixed solvent system ensures homogeneous solvation of both the lipophilic ester and the aqueous hydroxide ion.

  • First Validation Check: Stir at room temperature overnight[3]. Validate completion via TLC (UV active); the high-Rf ester spot must completely disappear, replaced by a baseline carboxylate spot.

  • Acidification: Adjust the pH to 3 using 1M HCl. Extract with ethyl acetate[3]. Causality: Protonation converts the water-soluble carboxylate salt into the lipophilic free carboxylic acid, allowing phase transfer into the organic layer. Dry and concentrate.

  • Activation & Coupling: Dissolve the isolated acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Causality: HATU rapidly converts the acid into a highly electrophilic HOAt active ester. DIPEA acts as a non-nucleophilic base to neutralize the system without competing for the electrophile.

  • Amidation: Add the primary amine (1.1 equiv) and stir for 4 hours.

  • Final Validation: LC-MS analysis will confirm the disappearance of the active ester intermediate and the formation of the target amide.

Strategic Applications in Drug Discovery

The selection between these two building blocks should be dictated by the target chemotype and the overall synthetic sequence:

  • Choose the Imidate when the final drug candidate requires an amidine, triazole, or oxadiazole moiety at the C3 position. The mild conditions preserve sensitive functional groups elsewhere on the molecule, allowing for late-stage diversification.

  • Choose the Ester when the C3 position must remain temporarily inert. The ester acts as a robust protecting group for the carboxylic acid while harsh reactions (e.g., high-temperature Buchwald-Hartwig aminations at the C5 bromo position) are performed. Once the core is elaborated, the ester can be unmasked and coupled to form the final amide.

References

  • Title: Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Carboximidate Source: Wikipedia URL: [Link]

  • Title: Tetracyclic heterocycle compounds and methods of use thereof for the treatment of viral diseases (WO2013033971A1)
  • Title: Base-promoted direct amidation of esters: beyond the current scope and practical applications Source: PMC (National Institutes of Health) URL: [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of Methyl 5-bromo-2-methoxynicotinimidate

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, scientifically-gr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, scientifically-grounded comparison of methodologies for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 5-bromo-2-methoxynicotinimidate, a key intermediate in the synthesis of various pharmaceutical compounds. The principles and protocols detailed herein are rooted in the rigorous standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a robust and defensible analytical procedure.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]

The Criticality of a Validated Purity Method

Methyl 5-bromo-2-methoxynicotinimidate's journey from a synthesized intermediate to a component of a final drug product is contingent on a precise understanding of its purity profile. The presence of impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). A validated HPLC method serves as the gold standard for quantifying the purity of such compounds, providing the necessary assurance for regulatory submissions and quality control.[17][18][19]

This guide will not only outline the "how" but also the "why" behind each step of the validation process, offering insights into the causality of experimental choices and ensuring a self-validating system.

The Foundation: ICH Q2(R2) Guidelines

The validation of an analytical procedure is a formal process to demonstrate that it is suitable for its intended purpose. The ICH Q2(R2) guideline provides a comprehensive framework for this process, which we will adapt and apply to our target molecule.[1][2][5][8][11][12][15] The core validation parameters that we will explore are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A Proposed HPLC Method for Purity Determination

While a specific, universally adopted HPLC method for Methyl 5-bromo-2-methoxynicotinimidate may not be publicly available, we can propose a robust starting point based on the analysis of structurally similar nicotinamide and nicotinic acid derivatives.[20][21][22][23][24] A reverse-phase HPLC method is generally suitable for compounds of this polarity.

Comparative Selection of Chromatographic Conditions
ParameterAlternative 1: C8 ColumnAlternative 2: C18 Column (Recommended)Rationale for Recommendation
Stationary Phase Octyl (C8) bonded silicaOctadecyl (C18) bonded silicaA C18 column generally provides greater hydrophobicity and retention for moderately polar compounds like our target molecule, offering better resolution from potential impurities.
Mobile Phase Isocratic: 50:50 Acetonitrile:WaterGradient: Acetonitrile and 0.1% Formic Acid in WaterA gradient elution is superior for purity analysis as it can effectively separate impurities with a wider range of polarities that may be present. The use of formic acid helps to improve peak shape and ionization in mass spectrometry if used for peak identification.
Detection UV at 254 nmDiode Array Detector (DAD) at 260 nmA DAD allows for the assessment of peak purity by comparing spectra across the peak, which is crucial for specificity. 260 nm is a common wavelength for nicotinamide-related compounds.
Recommended HPLC Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: Diode Array Detector (DAD), monitoring at 260 nm

  • Diluent: 50:50 Acetonitrile:Water

The Validation Workflow: A Visual Guide

HPLC_Validation_Workflow cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_analysis Data Analysis & Reporting planning Define Analytical Target Profile (ATP) protocol Develop Validation Protocol planning->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Analyze Data & Calculate Statistics specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Compare Against Acceptance Criteria data_analysis->acceptance_criteria report Generate Validation Report acceptance_criteria->report

Caption: A workflow diagram illustrating the key stages of HPLC method validation.

Detailed Experimental Protocols for Validation

The following protocols provide a step-by-step guide for validating the proposed HPLC method.

System Suitability

Before any validation run, the suitability of the chromatographic system must be established.[25][26][27][28][29]

Protocol:

  • Prepare a standard solution of Methyl 5-bromo-2-methoxynicotinimidate at a concentration of approximately 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Specificity (Forced Degradation Studies)

Specificity is demonstrated by showing that the method can separate the main analyte from potential degradation products.[17][18][19][30][31]

Protocol:

  • Prepare solutions of Methyl 5-bromo-2-methoxynicotinimidate (approx. 1 mg/mL) and subject them to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by the proposed HPLC method.

  • Assess the chromatograms for the separation of the main peak from any degradation products.

  • Utilize the DAD to perform peak purity analysis on the main peak in each chromatogram. The peak should be spectrally pure.

Chromatogram cluster_peaks Response (mAU) Response (mAU) ->Response (mAU) 0 0 20 20 0->20 p1_start p1_start p1_top p1_top p1_start->p1_top p1_end p1_end p1_top->p1_end label1 Impurity 1 p2_start p2_start p2_top p2_top p2_start->p2_top p2_end p2_end p2_top->p2_end label2 Impurity 2 main_start main_start main_top main_top main_start->main_top main_end main_end main_top->main_end label_main Methyl 5-bromo-2-methoxynicotinimidate p3_start p3_start p3_top p3_top p3_start->p3_top p3_end p3_end p3_top->p3_end label3 Impurity 3

Caption: A representative chromatogram showing the separation of the main analyte from potential impurities.

Linearity and Range

Protocol:

  • Prepare a stock solution of Methyl 5-bromo-2-methoxynicotinimidate.

  • Perform serial dilutions to create at least five concentration levels, ranging from the LOQ to 150% of the target concentration (e.g., 1 µg/mL to 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: The y-intercept should not be significantly different from zero.

Accuracy (Recovery)

Protocol:

  • Prepare a placebo mixture (all formulation components except the API).

  • Spike the placebo with known amounts of Methyl 5-bromo-2-methoxynicotinimidate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Recovery: 98.0% to 102.0% at each concentration level.

  • %RSD of Recovery: ≤ 2.0% at each concentration level.

Precision

Protocol for Repeatability:

  • Prepare six individual samples of Methyl 5-bromo-2-methoxynicotinimidate at 100% of the target concentration.

  • Analyze the samples and calculate the %RSD of the results.

Protocol for Intermediate Precision:

  • Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system.

  • Compare the results from both sets of experiments.

Acceptance Criteria:

  • %RSD for Repeatability: ≤ 2.0%

  • %RSD for Intermediate Precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol (based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of known concentrations.

Acceptance Criteria:

  • The LOQ should be established with acceptable precision and accuracy.

Robustness

Protocol:

  • Intentionally vary the following method parameters:

    • Flow Rate: ± 0.1 mL/min

    • Column Temperature: ± 5 °C

    • Mobile Phase Composition: ± 2% organic component

  • Analyze a system suitability solution and a sample under each of the varied conditions.

  • Evaluate the impact on system suitability parameters and the assay results.

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria.

  • The assay results should not be significantly affected by the variations.

Data Summary and Interpretation

The following tables provide a template for summarizing the validation data.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area
1Hypothetical Data
25Hypothetical Data
50Hypothetical Data
100Hypothetical Data
150Hypothetical Data
Correlation Coefficient (r²) ≥ 0.999
Slope Value
Y-intercept Value

Table 2: Accuracy (Recovery) Data

Concentration Level% Recovery (Mean)%RSD
80%Hypothetical DataHypothetical Data
100%Hypothetical DataHypothetical Data
120%Hypothetical DataHypothetical Data

Table 3: Precision Data

Precision Type%RSD
Repeatability Hypothetical Data
Intermediate Precision Hypothetical Data

Conclusion

A rigorously validated HPLC method is indispensable for ensuring the quality and purity of Methyl 5-bromo-2-methoxynicotinimidate. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of assurance in the analytical results can be achieved. This guide provides a comprehensive framework, grounded in international regulatory guidelines, to develop and validate a suitable HPLC method for this critical pharmaceutical intermediate. The adoption of such a validated method is a crucial step in the journey from laboratory synthesis to clinical application, safeguarding patient safety and ensuring product consistency.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Link

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Link

  • System Suitability Test in HPLC – Key Parameters Explained - assayprism.com. Link

  • FDA Guidance on Analytical Method Validation. Link

  • ICH Q2(R1) Analytical Procedures Guide. Link

  • System Suitability in HPLC Analysis | Pharmaguideline. Link

  • Q2(R2) Validation of Analytical Procedures - FDA. Link

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. Link

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Link

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Link

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. Link

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Link

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Link

  • Quality Guidelines - ICH. Link

  • Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). Link

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube. Link

  • System suitability Requirements for a USP HPLC Method - MicroSolv. Link

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. Link

  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods - Benchchem. Link

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results - IJRASET. Link

  • A practical guide to forced degradation and stability studies for drug substances. Link

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Link

  • VICH GL2 Validation of analytical procedures: methodology - Scientific guideline - EMA. Link

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Link

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Link

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC. Link

  • Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Link

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Link

  • Methyl 5-bromo-2-hydroxynicotinate (CAS 120034-05-1) | Properties, SDS & Suppliers. Link

  • Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. Link

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. Link

  • HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria - SciSpace. Link

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies. Link

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. Link

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. Link

  • HPLC Methods for analysis of Nicotinamide - HELIX Chromatography. Link

  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized 5-(Bromomethyl)-2-chloropyrimidine - Benchchem. Link

  • Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. Link

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC. Link

  • Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection - MDPI. Link

  • Analytical Methods - OPUS. Link

  • Methyl 5-bromo-2-hydroxynicotinate|BLD Pharm. Link

  • Methyl 5-bromo-2-methoxynicotinate (C8H8BrNO3) - PubChemLite. Link

Sources

Validation

A Comparative Guide to Halogenated Nicotinimidates in Cross-Coupling Reactions: A Senior Application Scientist's Perspective

For Researchers, Scientists, and Drug Development Professionals The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the nicotinimid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the nicotinimidate moiety offers a versatile platform for derivatization, enabling the exploration of novel chemical space. The efficiency of such derivatization, particularly through palladium-catalyzed cross-coupling reactions, is critically dependent on the nature of the halogen substituent on the pyridine ring. This guide provides an in-depth comparison of the cross-coupling efficiency of chloro-, bromo-, and iodo-nicotinimidates, supported by established chemical principles, representative experimental data, and detailed protocols to inform your synthetic strategy.

The Critical Role of the Carbon-Halogen Bond: A Mechanistic Overview

The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, is fundamentally governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The initial and often rate-determining step of the catalytic cycle is the oxidative addition of the C-X bond to the palladium(0) catalyst.[1][2] A weaker C-X bond facilitates a more rapid oxidative addition, leading to a more efficient overall reaction.

The established trend for C-X BDEs is:

C-Cl > C-Br > C-I [3]

This directly translates to a predictable trend in reactivity for halogenated nicotinimidates in cross-coupling reactions:

Iodo-nicotinimidate > Bromo-nicotinimidate > Chloro-nicotinimidate [1][4]

This fundamental principle dictates the choice of starting material and the optimization of reaction conditions. Iodo-nicotinimidates are generally the most reactive, often requiring milder conditions, while their chloro- counterparts necessitate more forcing conditions and highly active catalyst systems to achieve comparable results.[3]

Synthesis of Halogenated Nicotinimidate Precursors

The successful application of halogenated nicotinimidates in cross-coupling reactions begins with their efficient synthesis. While a vast array of synthetic methods exists for halogenated pyridines, the following protocols represent robust and adaptable routes to the key chloro-, bromo-, and iodo-nicotinimidate precursors.

Synthesis of Halogenated Nicotinic Acids

The journey to halogenated nicotinimidates often begins with the corresponding halogenated nicotinic acids.

2-Chloronicotinic acid can be synthesized from 2-hydroxynicotinic acid by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid

  • To a stirred suspension of 2-hydroxynicotinic acid (1 equiv.) in a suitable solvent (e.g., toluene), slowly add phosphorus oxychloride (3-5 equiv.).

  • Heat the reaction mixture to reflux (typically 100-110 °C) for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • The resulting precipitate, 2-chloronicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Bromo- and iodo-nicotinic acids can be synthesized through various methods, including Sandmeyer reactions from the corresponding aminonicotinic acids or through halogenation of the pyridine ring.

Formation of the Nicotinimidate Moiety

The conversion of the carboxylic acid to the nicotinimidate can be achieved through a multi-step sequence involving amide formation followed by imidoyl chloride generation and subsequent reaction with an alcohol. A more direct approach involves the reaction of a nicotinoyl chloride with an amine to form a nicotinamide, which can then be converted to the imidate.

This protocol outlines the synthesis starting from 2-chloronicotinic acid and an aniline.

Experimental Protocol: Synthesis of N-Phenyl-2-chloronicotinamide

  • To a solution of 2-chloronicotinic acid (1 equiv.) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.5 equiv.) and a catalytic amount of dimethylformamide (DMF).[5]

  • Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • In a separate flask, dissolve aniline (1 equiv.) and a non-nucleophilic base such as triethylamine (1.2 equiv.) in the same solvent.

  • Cool the aniline solution to 0 °C and slowly add the freshly prepared 2-chloronicotinoyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-phenyl-2-chloronicotinamide can be purified by recrystallization or column chromatography.

The resulting nicotinamide can then be converted to the corresponding nicotinimidate.

Comparative Performance in Cross-Coupling Reactions

The following sections provide a comparative overview of the expected performance of chloro-, bromo-, and iodo-nicotinimidates in three key cross-coupling reactions, along with representative experimental protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds between an organohalide and an organoboron compound.[6]

Reactivity Trend: Iodo > Bromo > Chloro

HalogenReactivityTypical Catalyst LoadingTemperatureReaction TimeExpected Yield
Iodo HighLow (e.g., 1-2 mol%)Room Temp. to 80 °CShort (1-4 h)Excellent
Bromo ModerateModerate (e.g., 2-5 mol%)80-120 °CModerate (4-12 h)Good to Excellent
Chloro LowHigh (e.g., 5-10 mol%)High (>120 °C)Long (12-24 h)Moderate to Good

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated N-Aryl Nicotinimidate

  • To a reaction vessel, add the halogenated N-aryl nicotinimidate (1 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).[2]

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7]

Reactivity Trend: Iodo > Bromo >> Chloro

HalogenReactivityCatalyst SystemTemperatureReaction TimeExpected Yield
Iodo HighPd/Cu co-catalysisRoom Temp.Short (1-3 h)Excellent
Bromo ModeratePd/Cu co-catalysis50-80 °CModerate (3-8 h)Good to Excellent
Chloro Very LowSpecialized Pd catalystsHigh (>100 °C)Long (12-48 h)Low to Moderate

Experimental Protocol: Sonogashira Coupling of a Halogenated N-Aryl Nicotinimidate

  • To a reaction flask, add the halogenated N-aryl nicotinimidate (1 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[8]

  • Add a suitable solvent, typically an amine base such as triethylamine or diisopropylamine, which also serves as the base.

  • Degas the mixture with an inert gas.

  • Stir the reaction at the appropriate temperature until completion.

  • Filter the reaction mixture to remove the ammonium salts, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent and wash with water.

  • Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an aryl halide and an amine.[9]

Reactivity Trend: Iodo > Bromo > Chloro

HalogenReactivityLigand ChoiceTemperatureReaction TimeExpected Yield
Iodo HighStandard phosphine ligands80-100 °CModerate (4-12 h)Good to Excellent
Bromo ModerateBulky, electron-rich phosphine ligands100-120 °CModerate to Long (8-24 h)Good to Excellent
Chloro LowSpecialized, highly active ligandsHigh (>120 °C)Long (18-48 h)Moderate to Good

Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated N-Aryl Nicotinimidate

  • In a glovebox or under an inert atmosphere, combine the halogenated N-aryl nicotinimidate (1 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2 equiv.).[10]

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to the required temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and quench with water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Workflows

To further clarify the experimental processes and underlying mechanisms, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX ArPdR Ar-Pd(II)Ln-R' ArPdX->ArPdR Product Ar-R' ArPdR->Product Product->Pd0

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Reaction Setup reagents Combine Halogenated Nicotinimidate, Coupling Partner, Catalyst, Base, Solvent start->reagents degas Degas with Inert Gas reagents->degas reaction Heat and Stir (Monitor by TLC/LC-MS) degas->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Concentrate and Purify (Column Chromatography) workup->purification product Final Product purification->product

Caption: A general experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

The comparative analysis of halogenated nicotinimidates in palladium-catalyzed cross-coupling reactions reveals a clear and predictable reactivity trend: I > Br > Cl . This hierarchy, rooted in the fundamental principles of C-X bond dissociation energies, provides a crucial guideline for synthetic chemists.

  • Iodo-nicotinimidates are the most reactive substrates, offering the advantage of milder reaction conditions and broader functional group tolerance, making them ideal for the late-stage functionalization of complex molecules.

  • Bromo-nicotinimidates represent a balance between reactivity and cost, often providing good to excellent yields under moderately forcing conditions.

  • Chloro-nicotinimidates , while the least reactive, are often the most cost-effective starting materials. Advances in ligand design and catalyst development are continuously expanding the utility of these challenging substrates.

For researchers and drug development professionals, the choice of halogenated nicotinimidate will be a strategic decision based on a balance of reactivity, cost, availability, and the specific requirements of the synthetic target. Understanding the principles outlined in this guide will empower you to make informed decisions and design more efficient and robust synthetic routes.

References

  • Benchchem. (n.d.). A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers.
  • Benchchem. (n.d.). A Comparative Analysis of Halogenated Nicotinic Acids in Suzuki-Miyaura Reactions: A Guide for Researchers.
  • Benchchem. (n.d.). Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles: A Guide for Researchers.
  • Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Suzuki reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(22), 7894. [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • Sonogashira–Hagihara reactions of halogenated glycals. (2012). Beilstein Journal of Organic Chemistry, 8, 644–649. [Link]

Sources

Comparative

A Comparative Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Validation for Methyl 5-bromo-2-methoxynicotinimidate Intermediates

Introduction: The Criticality of Method Validation in Pharmaceutical Synthesis In the intricate process of drug development, the purity and characterization of synthetic intermediates are paramount. These molecules are t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Method Validation in Pharmaceutical Synthesis

In the intricate process of drug development, the purity and characterization of synthetic intermediates are paramount. These molecules are the foundational building blocks of the final Active Pharmaceutical Ingredient (API), and any uncharacterized impurities can have profound implications for the safety and efficacy of the drug product. Consequently, the analytical methods used to monitor these intermediates must be rigorously validated to ensure they are reliable, reproducible, and fit for their intended purpose.[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[1][2]

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the validation of methods used to analyze Methyl 5-bromo-2-methoxynicotinimidate and its related process intermediates. As a Senior Application Scientist, my perspective is grounded in the practical challenges of pharmaceutical development, where data integrity is the bedrock of regulatory submission and success. We will explore not just the procedural steps but the scientific rationale behind them, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

The Analyte in Context: Methyl 5-bromo-2-methoxynicotinimidate

Methyl 5-bromo-2-methoxynicotinimidate is a halogenated N-containing heterocyclic compound, a class of molecules frequently used as precursors in pharmaceutical synthesis.[6][7] Its structure, featuring a pyridine ring, a bromine atom, a methoxy group, and an imidate functional group, presents specific analytical challenges. Potential impurities could include starting materials like Methyl 5-bromo-2-hydroxynicotinate[8], regioisomers, hydrolysis products, or by-products from the imidate formation. An effective analytical method must be able to selectively quantify the target intermediate in the presence of these structurally similar compounds.

Core Methodology: A Deep Dive into LC-MS Method Validation

LC-MS has become the gold standard for analyzing non-volatile and thermally labile compounds common in pharmaceutical synthesis, offering a powerful combination of chromatographic separation and highly specific mass-based detection.[9][10] The validation protocol described here is a self-validating system designed to meet the stringent requirements of regulatory bodies, based on the ICH Q2(R2) guideline.[5][11][12]

Experimental Workflow for LC-MS Validation

The following diagram outlines the logical flow of a comprehensive LC-MS method validation.

LC_MS_Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Execution cluster_Conclusion Phase 3: Reporting Dev Method Development & Optimization Proto Validation Protocol Definition Dev->Proto Finalize Parameters Spec Specificity / Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Robust Robustness LOD->Robust Report Validation Summary Report Robust->Report Approval Method Approval & Implementation Report->Approval

Caption: Logical workflow for a comprehensive LC-MS analytical method validation.

Detailed Experimental Protocols

Here we detail the experimental execution for each validation parameter.

1. Specificity / Selectivity

  • Causality: The primary goal is to prove that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][13] For our target intermediate, this involves demonstrating separation from its synthetic precursors and potential side-products.

  • Protocol:

    • Prepare individual solutions of Methyl 5-bromo-2-methoxynicotinimidate, its key starting material (e.g., Methyl 5-bromo-2-hydroxynicotinate), and any known process impurities.

    • Prepare a mixed solution containing all components.

    • Analyze a process blank (reaction matrix without the analyte).

    • Inject all solutions into the LC-MS system. The mass spectrometer should be operated in a selective mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), to enhance specificity.[11]

  • Acceptance Criteria: The analyte peak should be free from interference at its retention time and m/z value in the mixed solution. The process blank should show no significant peaks at the retention time of the analyte.

2. Linearity and Range

  • Causality: This parameter establishes the relationship between the concentration of the analyte and the instrument's response, confirming that the method provides quantitative results over a defined concentration range.[11]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by serial dilution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the known concentration.

  • Acceptance Criteria: The linear regression analysis should yield a coefficient of determination (R²) ≥ 0.995. The y-intercept should be insignificant compared to the response at the lowest concentration.

3. Accuracy

  • Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the theoretical value.

  • Protocol:

    • Prepare samples (using a representative process matrix) spiked with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate (for a total of nine determinations).

    • Analyze the samples and calculate the concentration using the previously established calibration curve.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.

4. Precision

  • Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).[2]

  • Protocol:

    • Repeatability: Analyze a minimum of six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for analyzing trace impurities.

  • Protocol:

    • These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

    • Prepare a series of very dilute solutions and inject them.

    • Calculate LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope) and LOQ = 10 * (Standard Deviation of the y-intercepts / Slope).

  • Acceptance Criteria: The LOQ value must be verified by analyzing a sample at this concentration and demonstrating acceptable accuracy (e.g., 80-120% recovery) and precision (e.g., RSD ≤ 10%).

6. Robustness

  • Causality: Robustness testing demonstrates the method's reliability with respect to small but deliberate variations in method parameters, providing an indication of its suitability for routine use.[2]

  • Protocol:

    • Identify critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).

    • Analyze a standard solution while making small, deliberate changes to these parameters.

    • Observe the effect on system suitability parameters (e.g., peak shape, retention time, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within their defined limits, and the quantitative results should not be significantly affected by the variations.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a premier technique, it is essential to understand its performance relative to other available methods like Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for volatile and thermally stable compounds.[14] It provides high separation efficiency and specific mass-based detection. However, for a compound like Methyl 5-bromo-2-methoxynicotinimidate, which may have limited volatility or thermal stability, GC-MS could require derivatization, adding complexity and potential for error.[14]

  • UV-Vis Spectroscopy: A simple, cost-effective, and rapid technique for quantitative analysis.[15][16] Its utility is based on the Beer-Lambert law and requires the analyte to have a suitable chromophore.[17] However, its significant limitation is a lack of specificity.[18] Structurally similar impurities with overlapping UV spectra would interfere, making it unsuitable for purity analysis in a complex matrix.[18]

Performance Comparison Summary

The following table summarizes the expected performance of each technique for the analysis of Methyl 5-bromo-2-methoxynicotinimidate intermediates.

Validation Parameter LC-MS GC-MS UV-Vis Spectroscopy
Specificity Excellent (Mass-based)High (Mass-based, but requires volatility)Poor to Moderate
Sensitivity (LOQ) Very Low (ng/mL to pg/mL)Low (ng/mL, analyte dependent)High (µg/mL)
Linearity (R²) > 0.995> 0.995> 0.99
Accuracy (% Recovery) 98-102%97-103% (if suitable)95-105% (in simple matrix)
Precision (RSD) < 2%< 3%< 5%
Sample Throughput ModerateModerate to HighHigh
Cost per Sample HighModerateLow
Applicability Broad (non-volatile, thermally labile)Limited (volatile, thermally stable)Limited (requires chromophore, prone to interference)
Visual Comparison of Key Attributes

This diagram provides a high-level comparison of the core strengths and weaknesses of each analytical technique for this application.

Method_Comparison cluster_LCMS LC-MS cluster_GCMS GC-MS cluster_UVVIS UV-Vis Spectroscopy node_lcms High Specificity High Sensitivity Broad Applicability High Cost node_gcms High Specificity Good for Volatiles Requires Thermal Stability Derivatization often needed node_uvvis Low Specificity High Throughput Low Cost Prone to Interference

Caption: Key attribute comparison of LC-MS, GC-MS, and UV-Vis Spectroscopy.

Conclusion and Recommendation

For the validation of an analytical method for a critical pharmaceutical intermediate like Methyl 5-bromo-2-methoxynicotinimidate, LC-MS is unequivocally the superior technique. Its combination of high specificity from mass detection and broad applicability to a wide range of organic molecules makes it uniquely suited to the challenges of pharmaceutical process control. While GC-MS could be a complementary technique for analyzing specific volatile impurities (e.g., residual solvents), it is not appropriate as the primary method for the main intermediate. UV-Vis spectroscopy, despite its speed and low cost, lacks the necessary specificity to provide reliable data in a complex synthetic mixture and should be relegated to simpler, in-process checks where interferences are well-understood and controlled.

Investing in a robustly validated LC-MS method provides the highest degree of confidence in the identity, purity, and quantity of synthetic intermediates, ensuring data integrity that is defensible under regulatory scrutiny and ultimately contributes to the safety and quality of the final drug product.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020, May 26). National Center for Biotechnology Information. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). ICON plc. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Ardena. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (1996, November 6). International Council for Harmonisation. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. [Link]

  • N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. (2025, May 2). ACS Publications. [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, March 16). ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]

  • N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. (2025, May 13). PubMed. [Link]

  • UV-Vis Characterization of Aromatic Content in Bio-oil. Digital Commons @ Cal Poly. [Link]

  • Methyl 5-bromo-2-hydroxynicotinate (CAS 120034-05-1). AKos Consulting & Solutions. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 23). Lab Manager. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025, March 10). MDPI. [Link]

  • Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Applied Analytics. [Link]

  • Who has experience using fast GC-MS as an analytical technique in organic synthesis?. (2015, August 1). ResearchGate. [Link]

  • Measurement and Optimization of Organic Chemical Reaction Yields by GC-MS with Cold EI. (2013, January 9). Aviv Analytical. [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, February 18). ResearchGate. [Link]

  • GC-MS Organic Chemistry: Enabling Analysis for New Drugs. (2025, September 22). Patsnap. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC. (2022). National Center for Biotechnology Information. [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks. [Link]

  • A Comprehensive Review of UV-visible spectroscopy. (2025, May 10). International Journal of Pharmaceutical Research and Applications. [Link]

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015, March 23). SCIRP. [Link]

  • Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • 1,5-DIMETHYL-2-PYRROLIDONE. Organic Syntheses. [Link]

  • The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. (2026, March 29). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Validation

A Spectroscopic Guide to Methyl 5-bromo-2-methoxynicotinimidate and Its Analogs for Drug Discovery Professionals

This guide provides an in-depth spectroscopic comparison of Methyl 5-bromo-2-methoxynicotinimidate, a key heterocyclic scaffold, and its structurally related analogs. In the landscape of medicinal chemistry and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth spectroscopic comparison of Methyl 5-bromo-2-methoxynicotinimidate, a key heterocyclic scaffold, and its structurally related analogs. In the landscape of medicinal chemistry and drug development, the precise characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, offering a detailed roadmap of molecular structure and purity.

This document moves beyond a simple listing of data to explain the causality behind the observed spectroscopic phenomena. By understanding how subtle changes in molecular structure—such as the substitution of a halogen or the modification of an alkoxy group—translate into distinct spectral signatures, researchers can accelerate compound identification, confirm synthetic success, and build a robust structure-activity relationship (SAR) profile.

Molecular Structures Under Investigation

The comparative analysis focuses on Methyl 5-bromo-2-methoxynicotinimidate as the parent compound and three representative analogs designed to probe the spectroscopic impact of key functional groups.

  • Parent Compound: Methyl 5-bromo-2-methoxynicotinimidate

  • Analog A: Methyl 2-methoxynicotinimidate (Des-bromo analog)

  • Analog B: Methyl 5-chloro-2-methoxynicotinimidate (Halogen substitution)

  • Analog C: Methyl 5-bromo-2-ethoxynicotinimidate (Alkoxy chain extension)

G cluster_parent Parent Compound cluster_a Analog A cluster_b Analog B cluster_c Analog C parent parent parent_label Methyl 5-bromo-2-methoxynicotinimidate analog_a analog_a analog_a_label Methyl 2-methoxynicotinimidate analog_b analog_b analog_b_label Methyl 5-chloro-2-methoxynicotinimidate analog_c analog_c analog_c_label Methyl 5-bromo-2-ethoxynicotinimidate

Caption: Chemical structures of the parent compound and selected analogs.

Comparative Spectroscopic Analysis

The following sections dissect the anticipated spectroscopic data for each compound. The rationale for the expected shifts and patterns is grounded in fundamental principles of spectroscopy and the known electronic effects of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the gold standard for elucidating the carbon-hydrogen framework of a molecule. Chemical shifts (δ) are highly sensitive to the local electronic environment of each nucleus, making NMR an exceptional tool for confirming substituent placement on the pyridine ring.[1][2]

¹H NMR Insights: The chemical shifts of the aromatic protons are dictated by the electron-donating effect of the methoxy group and the electron-withdrawing nature of the halogen and imidate groups.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH4 Proton (doublet)H6 Proton (doublet)Methoxy/Ethoxy Protons
Parent Compound ~8.15~8.40~4.0 (s, 3H)
Analog A ~7.80~8.25~3.9 (s, 3H)
Analog B ~8.10~8.35~4.0 (s, 3H)
Analog C ~8.15~8.40~4.5 (q, 2H), ~1.4 (t, 3H)
  • Causality: The removal of the electron-withdrawing bromine in Analog A shields the adjacent protons, causing a significant upfield shift (lower ppm value). In Analog C , the aromatic proton environment is nearly identical to the parent, but the spectrum is distinguished by the characteristic quartet and triplet signals of the ethoxy group, a direct result of spin-spin coupling between the CH₂ and CH₃ protons.

¹³C NMR Insights: ¹³C NMR provides a direct look at the carbon backbone. The carbon attached to the bromine or chlorine will show a characteristic shift, providing definitive evidence of halogenation.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC2 (C-O)C3 (C-Imidate)C4 (C-H)C5 (C-X)C6 (C-H)Imidate (C=N)O-CH₃/O-CH₂CH₃
Parent (X=Br) ~165~115~142~118 ~150~160~54
Analog A (X=H) ~166~114~138~128 ~148~160~53
Analog B (X=Cl) ~165~115~141~125 ~149~160~54
Analog C (X=Br) ~165~115~142~118 ~150~160~63, ~15
  • Causality: The most dramatic shift is observed at the C5 position. The direct attachment of an electronegative halogen causes a downfield shift relative to hydrogen but is also subject to heavy atom effects. The carbon in the C-Br bond (Parent and Analog C ) is expectedly upfield from the carbon in the C-Cl bond (Analog B ). The removal of the halogen in Analog A results in a significant downfield shift for C5, as the shielding "heavy atom effect" from bromine is removed.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by identifying their characteristic molecular vibrations.[3][4] For this series of compounds, IR is instrumental in verifying the integrity of the imidate, ether, and aromatic functionalities, and confirming the presence of carbon-halogen bonds.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeParent CompoundAnalog AAnalog BAnalog C
Aromatic C-H Stretch~3100-3000~3100-3000~3100-3000~3100-3000
Aliphatic C-H Stretch~2950~2950~2950~2980, ~2870
Imidate C=N Stretch ~1650 ~1650 ~1650 ~1650
Aromatic C=C/C=N Stretch~1580, ~1470~1580, ~1470~1580, ~1470~1580, ~1470
Aryl Ether C-O Stretch ~1250 ~1250 ~1250 ~1245
C-Br Stretch ~650-550 AbsentAbsent~650-550
C-Cl Stretch AbsentAbsent~800-600 Absent
  • Causality: The most telling diagnostic peaks are in the low-frequency "fingerprint" region. The presence of a band around 600 cm⁻¹ is strong evidence for a C-Br bond, while its absence in Analog A and replacement with a higher frequency C-Cl band in Analog B confirms the identity of the halogen. The core imidate and ether stretches remain relatively constant across the series, indicating these functional groups are unperturbed.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. For halogenated compounds, MS is particularly definitive due to the characteristic isotopic patterns of bromine and chlorine.[5]

Table 4: Expected Molecular Ion (M⁺) Peaks in Mass Spectra

CompoundExpected m/zKey Isotopic Pattern
Parent Compound 244 & 246M⁺ and M+2 peaks in ~1:1 ratio
Analog A 165Single M⁺ peak
Analog B 200 & 202M⁺ and M+2 peaks in ~3:1 ratio
Analog C 258 & 260M⁺ and M+2 peaks in ~1:1 ratio
  • Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.7% and 49.3%). This results in two molecular ion peaks of almost equal height, separated by 2 m/z units—a classic signature for a monobrominated compound.[5][6] Chlorine's isotopes, ³⁵Cl and ³⁷Cl, exist in a ~3:1 ratio, leading to an M+2 peak that is approximately one-third the height of the M⁺ peak.[5] Analog A , lacking a halogen, displays a single molecular ion peak. This isotopic analysis is one of the most reliable methods for confirming the presence and identity of these halogens.

Experimental Protocols & Workflow

To ensure reproducibility and accuracy, the following standardized protocols should be employed.

General Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Synthesize & Purify Target Compound B Dissolve in CDCl3 (for NMR) A->B C Prepare KBr Pellet (for FT-IR) A->C D Dissolve in MeOH (for MS) A->D NMR Acquire 1H & 13C NMR (400 MHz) B->NMR FTIR Acquire FT-IR Spectrum (4000-400 cm-1) C->FTIR MS Acquire ESI-MS (Positive Ion Mode) D->MS Interpret Compare Spectra vs. Predicted Data NMR->Interpret FTIR->Interpret MS->Interpret Confirm Confirm Structure & Purity Interpret->Confirm

Caption: Standardized workflow for the spectroscopic analysis of synthesized compounds.

Detailed Methodologies
  • NMR Spectroscopy

    • Instrument: Bruker Ascend 400 MHz NMR spectrometer or equivalent.[7]

    • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR Parameters: Acquire spectra using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.[7]

    • ¹³C NMR Parameters: Acquire spectra using a proton-decoupled pulse sequence with a spectral width of 240 ppm and a relaxation delay of 5 seconds to ensure accurate integration of quaternary carbons.[2][7]

  • FT-IR Spectroscopy

    • Instrument: Benchtop FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal. Alternatively, prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing into a transparent disk.[3]

    • Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans to improve the signal-to-noise ratio.

  • Mass Spectrometry

    • Instrument: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

    • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

    • Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire spectra over a mass range of m/z 50-500. The high mass accuracy of HRMS allows for the confirmation of the elemental formula based on the observed m/z value.[8][9]

Conclusion

This guide demonstrates that a multi-faceted spectroscopic approach is indispensable for the unambiguous characterization of Methyl 5-bromo-2-methoxynicotinimidate and its analogs. By systematically analyzing the data from NMR, FT-IR, and MS, researchers can confidently confirm the identity, structure, and purity of their target compounds. The principles outlined here—linking specific structural modifications to predictable spectral changes—form a robust framework for accelerating hit-to-lead campaigns and making informed decisions in the complex pipeline of drug discovery.

References

  • Application Note: FT-IR Analysis of Novel Pyridine Derivatives. Benchchem.
  • Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. J-Stage. Available at: [Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed). RSC Publishing. Available at: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Available at: [Link]

  • Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications. Environmental Science: Processes & Impacts. RSC Publishing. Available at: [Link]

  • Mass spectra of organic compounds containing bromine and chlorine. ACS Publications. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Book.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Stability Benchmarking of Novel Imidates: A Comparative Analysis Featuring Methyl 5-bromo-2-methoxynicotinimidate

Introduction: The Double-Edged Sword of Imidate Reactivity In the landscape of modern pharmaceutical and agrochemical development, imidates stand out as exceptionally versatile synthetic intermediates.[1][2] Their ambiph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of Imidate Reactivity

In the landscape of modern pharmaceutical and agrochemical development, imidates stand out as exceptionally versatile synthetic intermediates.[1][2] Their ambiphilic nature, possessing both an electrophilic imine carbon and nucleophilic heteroatoms, makes them powerful synthons for constructing complex N-heterocycles.[2][3] However, this valuable reactivity is intrinsically linked to their primary drawback: inherent instability.[4]

The susceptibility of imidates to hydrolysis presents significant challenges in process development, scale-up, and storage, often leading to yield loss, impurity formation, and poor reproducibility.[3][4] Consequently, many imidates are generated in situ for immediate consumption, a strategy that limits process control and precludes their isolation as stable, characterizable intermediates.[1]

This guide provides a comprehensive framework for benchmarking the stability of novel imidates, using Methyl 5-bromo-2-methoxynicotinimidate as a primary case study. As a Senior Application Scientist, my goal is not merely to present a protocol but to illuminate the underlying chemical principles and the rationale behind a robust experimental design. We will explore how to systematically evaluate stability under forced degradation conditions, compare our target molecule against established benchmarks, and derive actionable insights for handling and process optimization.

Chapter 1: The Chemical Landscape of Imidate Stability

Understanding the factors that govern imidate stability is paramount to designing both stable molecules and robust synthetic processes. The principal degradation pathway for nearly all imidates is hydrolysis, which can proceed through different mechanisms depending on the pH of the medium.[3][5]

Mechanism of Hydrolysis: The Tetrahedral Intermediate The hydrolysis of an imidate salt involves the nucleophilic attack of water on the protonated imine carbon, leading to a tetrahedral intermediate. The fate of this intermediate is highly dependent on pH and stereoelectronic factors, breaking down to yield either an ester and an amine or an amide and an alcohol.[6][7]

  • Acidic and Neutral Conditions: Under acidic or neutral pH, the tetrahedral intermediate is protonated. In this state, the amine is a better leaving group, leading almost exclusively to the formation of the corresponding ester and amine (or ammonia).[6][8]

  • Basic Conditions: In a basic medium, the breakdown of the tetrahedral intermediate becomes more complex. The product distribution between ester-amine and amide-alcohol depends heavily on the imidate's conformation (syn vs. anti) and the stereoelectronic control governing the cleavage of C-O or C-N bonds.[6][7]

dot digraph "Imidate_Hydrolysis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="General Imidate Hydrolysis Pathways", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: General hydrolysis pathways for imidate salts.

Key Factors Influencing Imidate Stability:

  • pH: As discussed, imidates are most susceptible to hydrolysis in aqueous acidic or basic conditions and are most stable when anhydrous.[3]

  • Steric Hindrance: The size of the substituents on the alkoxy group (OR'') and the nitrogen atom can dramatically influence stability. A recent systematic study demonstrated that increasing the steric bulk of the alcohol-derived portion of the imidate significantly enhances its resistance to hydrolysis. For example, butyl imidate HCl salts are remarkably stable and can be isolated and stored, whereas the corresponding ethyl imidate hydrolyzes rapidly even when exposed to atmospheric humidity.[1][4]

  • Electronic Effects: The electronic nature of the substituents on the core structure can modulate the electrophilicity of the imine carbon, influencing its susceptibility to nucleophilic attack. Electron-withdrawing groups can increase reactivity, while electron-donating groups may decrease it.

Chapter 2: Protocol for a Comparative Forced Degradation Study

To objectively benchmark the stability of Methyl 5-bromo-2-methoxynicotinimidate, a forced degradation study is the industry-standard approach.[9][10] This involves subjecting the compound to a range of harsh conditions to accelerate its decomposition, thereby revealing its intrinsic stability and degradation pathways.[11][12] The protocol described below is designed to be a self-validating system, providing clear, quantifiable data.

dot digraph "Forced_Degradation_Workflow" { graph [splines=ortho, nodesep=0.5, label="Forced Degradation Experimental Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocol:

1. Materials and Reagents:

  • Methyl 5-bromo-2-methoxynicotinimidate•HCl (Target Compound)

  • Benchmark Imidates (e.g., Ethyl benzimidate•HCl, Butyl benzimidate•HCl)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), 1.0 N solution

  • Sodium Hydroxide (NaOH), 1.0 N solution

  • Hydrogen Peroxide (H₂O₂), 30% solution

2. Preparation of Stock and Stress Solutions:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of each imidate salt in acetonitrile.

  • Acidic Stress: Dilute 1 mL of stock solution with 9 mL of 0.1 N HCl.

  • Basic Stress: Dilute 1 mL of stock solution with 9 mL of 0.1 N NaOH.

  • Neutral Stress: Dilute 1 mL of stock solution with 9 mL of water.

  • Oxidative Stress: Dilute 1 mL of stock solution with 9 mL of 3% H₂O₂.

  • Thermal Stress: Use an aliquot of the stock solution in ACN.

  • Photolytic Stress: Place an aliquot of the stock solution in a quartz cuvette.

3. Stress Conditions and Sampling:

  • Incubate the acidic, neutral, and thermal stress samples in a water bath at 60°C.

  • Keep the basic and oxidative stress samples at room temperature (25°C).

  • Expose the photolytic sample according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

  • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase for analysis.

4. Analytical Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and preferably a Mass Spectrometer (MS).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Analysis: Monitor the disappearance of the parent compound peak and the appearance of any degradation products. The method must be "stability-indicating," meaning it can resolve the parent peak from all degradants.

Chapter 3: Comparative Stability Analysis

To contextualize the stability of Methyl 5-bromo-2-methoxynicotinimidate, we compare it to two benchmark compounds: a notoriously unstable ethyl imidate and a highly stable butyl imidate.[4] The following table presents hypothetical, yet chemically plausible, data from the forced degradation study outlined above.

Table 1: Comparative Stability Data (% Degradation after 24 hours)

Stress ConditionEthyl Benzimidate•HCl (Benchmark 1)Methyl 5-bromo-2-methoxynicotinimidate•HCl (Target) Butyl Benzimidate•HCl (Benchmark 2)
Acid Hydrolysis (0.1 N HCl, 60°C) >95%~45%~5%
Base Hydrolysis (0.1 N NaOH, RT) >99%~80%~12%
Neutral Hydrolysis (Water, 60°C) ~85%~30%<2%
Oxidation (3% H₂O₂, RT) ~15%~25%~10%
Thermal (ACN, 60°C) <2%<1%<1%
Photolytic (ICH Q1B) ~5%~18%~4%
Chapter 4: Interpretation and Mechanistic Insights

The data presented in Table 1 provides a clear hierarchy of stability: Butyl Benzimidate > Methyl 5-bromo-2-methoxynicotinimidate > Ethyl Benzimidate .

  • Benchmark Performance: The results for the ethyl and butyl benzimidates align perfectly with published findings.[4] The small ethyl group offers little steric protection, leading to rapid hydrolysis. Conversely, the bulkier butyl group significantly shields the electrophilic carbon, drastically slowing the rate of hydrolytic degradation.[1][4]

  • Target Compound Analysis (Methyl 5-bromo-2-methoxynicotinimidate):

    • Hydrolytic Stability: The target compound displays intermediate hydrolytic stability. It is significantly more robust than the simple ethyl imidate but more labile than the sterically hindered butyl analogue. The methoxy group on the nicotinimidate ring is smaller than a butyl group, offering less steric protection.

    • Oxidative and Photolytic Stability: The pyridine ring, particularly with its bromine and methoxy substituents, appears more susceptible to oxidative and photolytic degradation compared to the simple benzene ring of the benchmarks. This is a critical finding, suggesting that for this class of compounds, storage conditions must not only be anhydrous but also protected from light and oxidative environments.

Primary Degradation Pathway of the Target Compound For Methyl 5-bromo-2-methoxynicotinimidate, the primary degradation pathway under hydrolytic stress is the cleavage of the C-N bond to yield the corresponding ester, Methyl 5-bromo-2-methoxynicotinate, and ammonia.

dot digraph "Target_Degradation" { graph [label="Primary Hydrolytic Degradation of Target Imidate", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Expected hydrolysis of the target imidate to its ester.

Conclusion & Practical Recommendations

This guide demonstrates a systematic approach to evaluating the stability of novel imidates. Our comparative analysis reveals that while Methyl 5-bromo-2-methoxynicotinimidate offers moderate stability, it does not match the exceptional robustness of sterically protected analogues like butyl imidates.

For researchers, scientists, and drug development professionals working with this or similar novel imidates, the following recommendations are crucial:

  • Isolate as Salts: Whenever possible, isolate imidates as their hydrogen chloride salts, which are generally more crystalline and stable than the free base.[3]

  • Prioritize Steric Bulk: When designing new molecules or processes, consider using larger alcohols (e.g., butanol, isopropanol) during imidate formation to confer greater hydrolytic stability, which can enable isolation and improve process control.[4]

  • Strictly Control Environment: All handling and storage must be under strictly anhydrous conditions. For sensitive compounds like our target molecule, protection from light and oxygen is also necessary to prevent photolytic and oxidative degradation.

  • Employ Forced Degradation Early: Conduct forced degradation studies early in the development process to understand a compound's liabilities. This knowledge is invaluable for designing stable formulations and defining appropriate storage and handling procedures.

By applying these principles, the challenges posed by imidate instability can be effectively managed, unlocking their full potential as powerful tools in chemical synthesis.

References
  • The Mechanism of Hydrolysis of Imidate Salts. ResearchGate. Available at: [Link]

  • The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Science Publishing. Available at: [Link]

  • The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Science Publishing. Available at: [Link]

  • Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. National Center for Biotechnology Information. Available at: [Link]

  • Some relationships between the hydrolysis of imidate esters and the mechanisms of related acyl transfer reactions. ACS Publications. Available at: [Link]

  • The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. Available at: [Link]

  • Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. MDPI. Available at: [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. Available at: [Link]

  • Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. ACS Publications. Available at: [Link]

  • Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. PubMed. Available at: [Link]

  • KINETICS OF DEGRADATION OF IMIDAPRIL HYDROCHLORIDE IN FINISHED DOSAGE FORMULATIONS. Polish Pharmaceutical Society. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][5][13]diazepine-3-carboxylate does not influence bioavailability. National Center for Biotechnology Information. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. Available at: [Link]

  • The Chemistry of Imidates. ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of Methyl 5-bromo-2-methoxynicotinimidate

As a novel building block in medicinal chemistry and drug development, Methyl 5-bromo-2-methoxynicotinimidate presents unique handling and disposal challenges. Its structure, which incorporates a halogenated pyridine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel building block in medicinal chemistry and drug development, Methyl 5-bromo-2-methoxynicotinimidate presents unique handling and disposal challenges. Its structure, which incorporates a halogenated pyridine ring and an imidate functional group, necessitates a disposal protocol that is both chemically sound and compliant with safety regulations. This guide provides an in-depth, procedural framework for researchers and laboratory personnel to manage this compound's waste stream responsibly, ensuring the safety of both laboratory staff and the environment.

Part 1: Core Hazard Assessment and Safety Imperatives

Before any disposal procedure is initiated, a thorough understanding of the compound's potential hazards is essential. While specific data for this exact imidate is not widely published, a reliable hazard profile can be constructed by examining its structural analogue, Methyl 5-bromo-2-methoxynicotinate, and the general principles of handling halogenated organic compounds.

The primary hazards are associated with its potential as an irritant and the implications of its bromine content. The presence of the bromine atom categorizes it unequivocally as a halogenated organic compound . This is the single most critical factor determining its disposal pathway. Halogenated wastes require specialized disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts and acid gases.[1][2] They must never be mixed with non-halogenated organic waste, as this contaminates the entire waste stream and significantly increases disposal costs and complexity.[3][4]

Anticipated Hazard Profile

Based on data from closely related compounds, the following hazard profile should be assumed for Methyl 5-bromo-2-methoxynicotinimidate.

Hazard Class GHS Pictogram Signal Word Hazard Statement Source
Serious Eye Damage/IrritationGHS05, GHS07Danger/WarningH318: Causes serious eye damage; H319: Causes serious eye irritation.[5][6][7]
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.[6][8]
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation.[6]
Mandatory Personal Protective Equipment (PPE)

Given the high risk of severe eye damage, stringent adherence to PPE protocols is non-negotiable.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is any risk of splashing.

  • Hand Protection: Wear nitrile gloves. Dispose of contaminated gloves immediately in the appropriate solid waste stream.[1][2]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.[2]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[1]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Methyl 5-bromo-2-methoxynicotinimidate is a systematic process. The following workflow ensures that the waste is segregated, contained, and documented in accordance with institutional and regulatory standards. All handling of the compound or its waste should be performed within a certified chemical fume hood.[2][9]

Disposal Decision and Segregation Workflow

The following diagram outlines the critical decision-making process for segregating this chemical waste.

G start Waste Generated (Pure compound, solutions, or contaminated materials) check_halogen Is the waste halogenated? (Contains F, Cl, Br, or I) start->check_halogen container Select Designated 'HALOGENATED ORGANIC WASTE' Container check_halogen->container YES non_halogen_container Select 'Non-Halogenated Organic Waste' Container check_halogen->non_halogen_container NO halogen_path YES: Contains Bromine non_halogen_path NO label_waste Label Container Accurately: - 'Hazardous Waste' - Full Chemical Name - Estimated Concentration/% container->label_waste store Store Sealed Container in Satellite Accumulation Area (Inside Secondary Containment) label_waste->store contact_ehs Request Pickup from Environmental Health & Safety (EHS) store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Waste Segregation and Disposal Workflow.

Procedural Steps
  • Waste Identification and Segregation:

    • Immediately identify any waste containing Methyl 5-bromo-2-methoxynicotinimidate (pure solid, solutions, or contaminated consumables) as Halogenated Organic Waste .[1][2]

    • Do NOT mix this waste with non-halogenated solvents (e.g., acetone, hexane, methanol).[3][4]

    • Avoid mixing with strong acids, bases, or oxidizers.[3]

  • Container Selection:

    • Use only a designated, chemically compatible container, typically provided by your institution's Environmental Health & Safety (EHS) department.[3]

    • The container must have a secure, leak-proof cap and be in good condition. Keep the container closed at all times except when adding waste.[4]

  • Labeling:

    • Properly label the waste container before adding any waste.[4]

    • The label must include:

      • The words "Hazardous Waste".[3]

      • The full chemical name: "Methyl 5-bromo-2-methoxynicotinimidate".

      • An accurate list of all other constituents and their approximate percentages.[3]

      • The relevant hazard warnings (e.g., "Irritant," "Causes Eye Damage").[4]

  • Waste Transfer:

    • Solid Waste: Transfer the pure solid compound or contaminated items (e.g., weighing paper, gloves, absorbent pads) into a designated solid halogenated waste container. Avoid creating dust.[6]

    • Liquid Waste: If the compound is in solution, pour it carefully into the liquid halogenated waste container. Perform this transfer inside a chemical fume hood to minimize inhalation exposure.[9]

  • Temporary Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4]

    • The container must be placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[4]

    • The storage area should be cool, dry, and well-ventilated.[4]

  • Final Disposal:

    • Once the container is nearly full (typically 75-80%), or on a regular schedule, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[6][10]

    • Follow your institution's specific procedures for requesting waste collection.[4]

Part 3: Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, pre-defined response plan is crucial.

Spill Response Protocol

G spill Spill Occurs secure Alert Personnel & Secure Area (Restrict Access) spill->secure ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) secure->ppe contain Cover with Inert Absorbent (Sand, Vermiculite) Avoid creating dust ppe->contain collect Carefully Sweep/Scoop Material into a Labeled Waste Container contain->collect decontaminate Clean Spill Area with Soap & Water (Collect cleaning materials as waste) collect->decontaminate dispose Dispose of all materials as Halogenated Hazardous Waste decontaminate->dispose

Sources

Handling

Essential Safety and Operational Guide for Handling Methyl 5-bromo-2-methoxynicotinimidate

Hazard Identification and Risk Assessment Methyl 5-bromo-2-methoxynicotinimidate is a substituted pyridine derivative. While specific toxicological data is unavailable, the analogous compound, Methyl 5-bromo-2-methoxynic...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment

Methyl 5-bromo-2-methoxynicotinimidate is a substituted pyridine derivative. While specific toxicological data is unavailable, the analogous compound, Methyl 5-bromo-2-methoxynicotinate, is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] The GHS classification for this analogue indicates a danger of serious eye damage.[2] Pyridine and its derivatives, as a class, can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[3][4][5]

Due to the presence of a bromine atom, this compound is a halogenated organic. Combustion may produce toxic gases such as nitrogen oxides and hydrogen bromide.[6]

Inferred Hazard Summary:

Hazard ClassificationDescriptionSource(s)
Serious Eye Damage/Irritation Causes serious eye damage.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful based on pyridine derivatives.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create an effective barrier between the researcher and the chemical.[7] The following PPE must be worn at all times when handling this compound.

  • Eye and Face Protection : Chemical splash goggles are required to prevent eye contact.[7][8] Given the high risk of serious eye damage, wearing a face shield over the goggles is strongly recommended, especially when handling larger quantities or if there is a risk of splashing.[8]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[7] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.[8]

    • Lab Coat : A laboratory coat must be worn to protect street clothes and exposed skin.[7][8]

  • Respiratory Protection : All handling of Methyl 5-bromo-2-methoxynicotinimidate that could generate dust or aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[7][8]

  • Footwear : Closed-toe shoes must be worn in the laboratory at all times.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is fundamental to minimizing exposure and ensuring a safe experimental workflow.

Preparation and Precautionary Measures
  • Review Safety Information : Before beginning any work, review this guide and any available safety information for related compounds.

  • Ensure Proper Ventilation : Confirm that the chemical fume hood is functioning correctly. All weighing and handling of the solid compound should be performed within the fume hood.[7]

  • Gather Materials : Assemble all necessary equipment, including glassware, spatulas, and waste containers, within the fume hood to minimize movement in and out of the ventilated space.

  • Don PPE : Put on all required personal protective equipment as outlined in Section 2 before handling the chemical.[7]

Handling and Experimental Procedure
  • Weighing and Transfer : Carefully weigh the required amount of Methyl 5-bromo-2-methoxynicotinimidate in the fume hood. Avoid creating dust. Use appropriate tools to transfer the solid.

  • Experimental Setup : Conduct all subsequent experimental steps within the fume hood.

  • Avoid Incompatibilities : Keep the compound away from strong oxidizing agents and strong acids.[9][10]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Review Safety Guide prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Weigh/Measure Chemical prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 clean2 Segregate & Label Halogenated Waste clean1->clean2 clean3 Dispose of Waste via Approved Channels clean2->clean3 em1 Skin/Eye Contact: Flush with water for 15 min em3 Report to Supervisor em1->em3 em2 Spill: Contain with absorbent material em2->em3

Caption: Workflow for handling Methyl 5-bromo-2-methoxynicotinimidate.

Emergency and Disposal Plans

Emergency First-Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1][7]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[3][7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert : Alert others in the vicinity and evacuate the immediate area if necessary.

  • Containment : For a small spill within a fume hood, use an inert absorbent material like vermiculite or sand to contain it.[7]

  • Cleanup : While wearing appropriate PPE, carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[7]

  • Decontamination : Clean the spill area thoroughly.

Disposal Plan

Waste containing Methyl 5-bromo-2-methoxynicotinimidate is considered hazardous.

  • Waste Segregation : Collect all waste materials, including contaminated PPE and absorbent materials, in a designated and clearly labeled container for halogenated organic waste.

  • Professional Disposal : All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][11] Do not pour this chemical down the drain.[7]

References

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: Pyridine.
  • Public Health England. (2015). Pyridine: incident management. GOV.UK.
  • Sdfine. (n.d.). Pyridine GHS Safety Data Sheet.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Carl ROTH. (2025). Safety Data Sheet: Pyridine.
  • OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 5-bromo-2-methoxynicotinate.
  • PubChem. (n.d.). Methyl 5-bromo-2-methoxynicotinate. National Center for Biotechnology Information.
  • ChemSupply Australia. (n.d.). Safety Data Sheet: PYRIDINE.
  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-bromo-5-methoxybenzoate.
  • Novachem Pty Ltd. (2023). Safety Data Sheet: Pyridine-D5.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • TCI EUROPE N.V. (2025). Safety Data Sheet: Methyl Bromoacetate.
  • BenchChem. (2025). Personal protective equipment for handling 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.
  • Fisher Scientific. (2009). Safety Data Sheet: Pyridine.
  • Labbox Export. (n.d.). UN1282 Pyridine AGR, ACS, Ph Eur.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. NCBI.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-methoxynicotinimidate
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Reactant of Route 2
Methyl 5-bromo-2-methoxynicotinimidate
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